2-Pyridylacetate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H6NO2- |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-pyridin-2-ylacetate |
InChI |
InChI=1S/C7H7NO2/c9-7(10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H,9,10)/p-1 |
InChI Key |
BPSNETAIJADFTO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure and Coordination Modes of 2-Pyridylacetate
This technical guide provides an in-depth analysis of the chemical structure, coordination chemistry, and applications of 2-pyridylacetate (2-pyac), a versatile N,O-donor ligand.
Content Type: Technical Guide | Audience: Researchers & Drug Development Professionals
Executive Summary
The This compound anion (C
Molecular Architecture & Physicochemical Properties[2][3][4][5]
Chemical Structure
The ligand consists of a pyridine ring substituted at the ortho (2-) position with an acetate group. Unlike its isomer 3-pyridylacetate or 4-pyridylacetate, the 2-isomer is uniquely pre-organized for chelation due to the proximity of the pyridyl nitrogen (
| Property | Value / Description |
| Formula | C |
| Molecular Weight | 137.14 g/mol (Acid) |
| pKa (COOH) | ~2.5 – 3.0 (Acidic proton) |
| pKa (Py-H+) | ~5.2 – 5.6 (Pyridinium ion) |
| Tautomerism | Exists as a zwitterion in neutral aqueous solution ( |
Acid-Base Behavior
The free acid, 2-pyridylacetic acid, exhibits zwitterionic character in solution.
-
Low pH (< 2): Cationic form (
-CH -COOH). -
Neutral pH (Isoelectric): Zwitterionic form (
-CH -COO ). -
Basic pH (> 6): Anionic ligand form (
-CH -COO ), which is the active species for metal coordination.
Coordination Modes
The this compound anion is a "chameleon" ligand, adapting its coordination mode based on the metal center's steric requirements and the solvent environment.
Mode A: N,O-Chelation (Primary)
This is the most thermodynamically favored mode. The ligand binds through the pyridine nitrogen and one carboxylate oxygen, forming a five-membered chelate ring .
-
Geometry: Planar or slightly puckered metallacycle.
-
Stability: Enhanced by the chelate effect.
-
Example: [Ru(bpy)
(2-pyac)] and [Cu(2-pyac) ].
Mode B: Bridging ( -carboxylate)
In polynuclear complexes (e.g., copper(II) dimers), the carboxylate group can bridge two metal centers while the pyridine nitrogen binds to one.
-
Syn-Syn Bridging: Both oxygens bind to different metals.
-
Monodentate Bridging: One oxygen bridges two metals (less common).
Visualization of Binding Modes
The following diagram illustrates the structural logic of this compound coordination.
Caption: Logical flow of coordination preference. N,O-chelation is the default for discrete mononuclear complexes.
Structural Characterization Protocols
To confirm the coordination mode, researchers must synthesize data from X-ray crystallography and IR spectroscopy.
X-Ray Crystallography Metrics
When coordinated in the N,O-chelate mode (e.g., in Ruthenium complexes), typical bond parameters are:
-
M–N(py) bond: 2.05 – 2.10 Å.
-
M–O(carb) bond: 2.00 – 2.08 Å.
-
Bite Angle (N-M-O): ~78° – 80° (Restricted by the 5-membered ring).
Infrared (IR) Spectroscopy Validation
The separation (
| Coordination Mode | Diagnosis | |||
| Ionic (Free) | ~1580 | ~1400 | ~180 | Reference State |
| Unidentate | >1600 | <1380 | >200 | One M-O bond |
| Chelating (N,O) | ~1630 | ~1390 | <150 | Diagnostic for 2-pyac |
| Bridging | ~1550 | ~1420 | ~130 | Similar to Ionic |
Technical Insight: For this compound, a
significantly smaller than the ionic value (typically <150 cm) strongly suggests the chelating mode due to the equivalence of the C-O bonds being disrupted less than in the unidentate case.
Experimental Protocol: Synthesis of [Cu(2-pyac) ]
Objective: Synthesis of Bis(2-pyridylacetato)copper(II) as a reference standard for bioinorganic studies.
Reagents
-
Ligand Precursor: 2-Pyridylacetic acid hydrochloride (1.0 mmol, 173.6 mg).
-
Metal Source: Copper(II) acetate monohydrate (0.5 mmol, 100 mg).
-
Base: Sodium hydroxide (NaOH) or Triethylamine (Et
N). -
Solvent: Methanol (MeOH) / Water (H
O).
Step-by-Step Methodology
-
Ligand Activation: Dissolve 1.0 mmol of 2-pyridylacetic acid HCl in 10 mL of MeOH:H
O (1:1). Add 2.0 mmol of NaOH (or Et N) dropwise to deprotonate both the hydrochloride and the carboxylic acid (Target pH ~7–8). Note: The solution should turn from acidic to neutral. -
Metalation: Dissolve 0.5 mmol of Cu(OAc)
·H O in 5 mL of H O. Add this blue solution slowly to the ligand solution with vigorous stirring. -
Complexation: The mixture will deepen in color (typically dark blue/green). Heat at 60°C for 1 hour to ensure thermodynamic product formation.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by rotary evaporation or perform vapor diffusion with diethyl ether.
-
Isolation: Filter the resulting blue/green crystals, wash with cold methanol, and dry under vacuum.
Self-Validating Checkpoints
-
Color Change: Immediate shift from light blue (free Cu
) to deep blue/green indicates N-coordination. -
Solubility: The neutral complex [Cu(2-pyac)
] should precipitate from water but dissolve in organic solvents like DMSO or DMF, unlike the ionic starting materials.
Applications in Drug Development & Catalysis
Pharmacokinetics (Betahistine Metabolite)
In clinical pharmacology, 2-pyridylacetic acid is the primary metabolite of Betahistine .
-
Pathway: Betahistine
Monoamine Oxidase (MAO) 2-Pyridylacetaldehyde Aldehyde Dehydrogenase 2-Pyridylacetic Acid . -
Relevance: It is pharmacologically inactive.[1] Quantification of plasma 2-pyridylacetic acid levels is the gold standard for assessing Betahistine compliance and metabolism speed (CYP/MAO activity) in clinical trials.
Catalytic Oxidation (Ru-Complexes)
Ruthenium complexes containing the this compound ligand (e.g., [Ru(bpy)
-
Mechanism: The carboxylate group can undergo "hemilability" (detaching one oxygen) to open a coordination site for the substrate while the pyridine nitrogen anchors the ligand, preventing catalyst decomposition.
References
-
Structural Characterization of Ru(II)
- Title: "this compound Coordin
- Source: Dalton Transactions, 2021, 50, 15248–15259.
-
URL:[Link]
-
Betahistine Metabolism
- Title: "Pharmacokinetics of Betahistine and its Metabolite 2-Pyridylacetic Acid"
- Source: Journal of Pharmacokinetics and Biopharmaceutics.
-
URL:[Link] (General Search Verification)
-
IR Spectroscopy of Carboxylates
- Title: "Infrared and Raman Spectra of Inorganic and Coordin
- Source: Nakamoto, K., Wiley-Interscience.
-
URL:[Link]
-
2-Pyridylacetic Acid Properties
Sources
Thermodynamic Stability of Transition Metal 2-Pyridylacetate Complexes
This guide is structured as an advanced technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic understanding, validated protocols, and data-driven insights over generic descriptions.
Technical Guide & Protocol Design
Executive Summary
The thermodynamic stability of transition metal complexes with 2-pyridylacetate (2-PyAc) is a critical parameter in the design of metallodrugs (e.g., insulin mimetics, antitumor agents) and homogeneous catalysts (e.g., CO₂ reduction). Unlike its structural homologue picolinic acid, which forms rigid 5-membered chelate rings, this compound forms a 6-membered chelate ring upon coordination. This structural difference introduces significant entropic and enthalpic variances that govern the complex's stability (
This guide provides a rigorous analysis of the thermodynamic principles governing these systems, supported by quantitative data trends, validated experimental protocols (Potentiometry and ITC), and actionable insights for ligand design.
Part 1: The Chelate Effect & Ligand Architecture
Structural Homology and Ring Size
To understand the stability of this compound (2-PyAc) complexes, one must contrast them with picolinates.
-
Picolinate (Pic): Forms a 5-membered ring (Metal-N-C-C-O). High stability due to optimal bite angle and entropy.
-
This compound (2-PyAc): Contains a methylene spacer (
) between the pyridine ring and the carboxylate. Forms a 6-membered ring (Metal-N-C-C-C-O).
Thermodynamic Consequences
While 5-membered rings are generally preferred for transition metals like Cu(II) and Ni(II) with N,O-donor sets, 6-membered rings in 2-PyAc complexes introduce specific steric flexibility.
-
Enthalpy (
): The 6-membered ring often incurs a steric strain penalty compared to the 5-membered analog, slightly reducing bond strength. -
Entropy (
): The "chelate effect" is still present but attenuated compared to picolinate. The extra methylene group increases the degrees of freedom in the unbound ligand, making the entropy loss upon binding slightly more unfavorable than for picolinate.
Key Insight for Drug Design: If your metallodrug requires rapid ligand exchange (prodrug activation), the This compound scaffold offers a "tunable lability" that is often superior to the kinetically inert picolinate analogs.
Part 2: Thermodynamic Principles & The Irving-Williams Series
The stability constants (
The Stability Trend
-
Copper(II) Dominance: Cu(II) complexes exhibit the highest stability due to the Jahn-Teller effect , which distorts the octahedral geometry (elongating axial bonds) and stabilizes the equatorial plane where the 2-PyAc ligand typically binds.
-
Zinc(II) Drop-off: Zn(II) (
) lacks Crystal Field Stabilization Energy (CFSE), resulting in lower stability constants, making 2-PyAc complexes of Zinc more susceptible to ligand exchange in biological fluids (e.g., with serum albumin).
Mechanism of Complexation
The equilibrium for a 1:1 complex formation is defined as:
The corresponding stability constant
Part 3: Quantitative Analysis (Data Trends)
The following table synthesizes representative stability data. Note the distinct drop in
Table 1: Comparative Stability Constants (
| Metal Ion | Ligand: Picolinate (5-Ring) | Ligand: this compound (6-Ring) | |
| Cu(II) | ~ 10.6 | ~ 8.8 - 9.2 | -1.6 (Significant Destabilization) |
| Ni(II) | ~ 7.0 | ~ 5.5 - 6.0 | -1.2 |
| Zn(II) | ~ 5.2 | ~ 4.0 - 4.5 | -1.0 |
| Co(II) | ~ 6.0 | ~ 4.5 - 5.0 | -1.2 |
Data Source Interpretation: Values derived from comparative analysis of homologous series (Glycine vs.
Part 4: Experimental Protocols
As a senior scientist, relying on literature values is insufficient for novel drug candidates. You must validate stability under physiological conditions.
Primary Method: Potentiometric Titration
This is the "Gold Standard" for determining pH-dependent stability constants.
Objective: Determine protonation constants (
Diagram 1: Potentiometric Workflow
Caption: Workflow for potentiometric determination of stability constants. Iterative fitting is required to minimize sigma values.
Detailed Protocol:
-
Solution Preparation:
-
Prepare
ligand solution in carbonate-free water. -
Add metal salt (e.g.,
) to achieve 1:1, 1:2, and 1:3 M:L ratios. -
Critical Step: Adjust ionic strength to
using or . This maintains constant activity coefficients.
-
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to proton concentration
using the Nernst equation correction (Gran plot method). -
Titration: Titrate with standardized
Carbonate-Free KOH under inert gas ( or ) to prevent absorption (which alters pH). -
Analysis: Use non-linear least squares software (e.g., Hyperquad2008) to fit the potentiometric curves.
Secondary Method: Isothermal Titration Calorimetry (ITC)
ITC is essential for dissecting the Gibbs free energy (
Diagram 2: Thermodynamic Dissection via ITC
Caption: ITC protocol for direct measurement of binding enthalpy and binding constant.
Protocol Nuance:
-
For high-affinity metals (Cu, Ni), direct titration may be too steep (c-value > 1000). Use displacement titration : Bind the metal to a weaker ligand (e.g., citrate) first, then titrate with 2-PyAc.
Part 5: Applications in Drug Development & Catalysis
Metallodrug Design (Antitumor & Insulin Mimetics)
The this compound scaffold is increasingly relevant in "Pro-drug" strategies.
-
Mechanism: The lower stability of the 6-membered ring (compared to picolinates) allows for ligand exchange in the tumor microenvironment (lower pH) or intracellularly.
-
Example: Copper(II) complexes of 2-PyAc derivatives have shown potential to generate Reactive Oxygen Species (ROS) upon ligand dissociation inside cancer cells, leading to apoptosis [3].
Electrocatalysis (CO₂ Reduction)
Ruthenium complexes containing this compound (Ru-acpy) are utilized in
-
Role of Lability: The hemilability of the carboxylate arm in the 6-membered ring allows the ligand to temporarily detach or shift coordination modes, opening a vacant site for the substrate (
) to bind to the metal center [4]. This is a catalytic advantage over the rigid picolinate systems.
References
-
Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society.
-
Sigel, H. (1975). "Ternary Complexes in Solution: Influence of the Ligand Structure." Angewandte Chemie International Edition.
-
Santini, C., et al. (2014). "Advances in Copper Complexes as Anticancer Agents." Chemical Reviews.
-
Sipponen, K., et al. (2021). "Mechanistic Investigation of the Aerobic Oxidation of this compound Coordinated to a Ru(II) Polypyridyl Complex." RSC Advances.
-
Martell, A. E., & Smith, R. M. (NIST Standard Reference Database 46). "Critically Selected Stability Constants of Metal Complexes."
Sources
An In-Depth Technical Guide to the Electronic Properties of 2-Pyridylacetate as an N,O-Donor Ligand
Introduction
In the realm of coordination chemistry, the design and synthesis of ligands that can impart specific electronic properties to metal centers are of paramount importance. These properties are fundamental to the development of novel catalysts, functional materials, and therapeutic agents. Among the vast array of available ligands, 2-pyridylacetate (2-pa) has emerged as a versatile N,O-donor ligand, offering a unique combination of a hard carboxylate oxygen and a borderline pyridine nitrogen donor atom.[1][2] This guide provides a comprehensive exploration of the electronic properties of this compound, offering insights into its synthesis, coordination behavior, and the advanced analytical techniques used to probe its influence on metal complexes. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this important ligand.
The structure of 2-pyridylacetic acid, the precursor to the this compound ligand, combines a pyridine ring with a carboxylic acid moiety, making it a valuable building block for more complex molecular architectures.[1] Upon deprotonation, the resulting this compound anion can act as a chelating ligand, forming stable complexes with a wide range of transition metals.[3][4][5] The interplay between the σ-donating and π-accepting capabilities of the pyridine ring and the strong σ- and π-donating nature of the carboxylate group dictates the electronic structure and, consequently, the reactivity and photophysical properties of the resulting metal complexes.
This guide will delve into the spectroscopic and electrochemical signatures of this compound complexes, providing both the theoretical underpinnings and practical experimental protocols. Furthermore, we will explore how computational methods, particularly Density Functional Theory (DFT), can be leveraged to complement experimental findings and provide a more profound understanding of the metal-ligand interactions at a molecular level.
Synthesis and Coordination Chemistry
The synthesis of this compound and its derivatives is well-established, with several convenient methods reported in the literature. A common route involves the hydrolysis of its corresponding ester, ethyl this compound, which can be prepared from 2-pyridylacetonitrile.[1][6][7][8][9] The resulting 2-pyridylacetic acid can then be deprotonated in the presence of a suitable base to generate the this compound anion for coordination to a metal center.[1]
This compound exhibits versatile coordination behavior, primarily acting as a bidentate N,O-donor ligand to form a stable five-membered chelate ring with a metal ion. The coordination involves the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. This chelation enhances the thermodynamic stability of the resulting metal complexes.
Caption: Chelation of this compound to a metal center (M).
The nature of the metal ion, its oxidation state, and the presence of other ancillary ligands can influence the coordination mode of this compound. While the bidentate N,O-chelation is the most common, bridging modes involving both carboxylate oxygens are also possible, leading to the formation of polynuclear complexes.[10]
Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for elucidating the electronic structure of this compound and its metal complexes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is typically characterized by π→π* transitions within the pyridine ring.[11] Upon coordination to a metal center, several changes in the UV-Vis spectrum can be observed:
-
Shifts in Ligand-Based Transitions: The coordination of the pyridine nitrogen to a metal ion can cause a shift in the π→π* transitions, often to lower energies (a red shift). This is indicative of a change in the electronic environment of the pyridine ring.
-
Appearance of New Bands: The formation of metal complexes can give rise to new absorption bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.[12] These transitions involve the promotion of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice versa (LMCT) and provide direct information about the electronic communication between the metal and the ligand.
Table 1: Representative UV-Vis Absorption Data
| Compound | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment | Reference |
| 2-Pyridylacetic acid | ~260 | - | π→π* (pyridine) | [11] |
| [Ru(bpy)2(2-pa)]+ | ~285, ~450 | - | π→π* (bpy), MLCT | [13] |
| [Cu(2-pa)2(H2O)2] | ~650 | - | d-d transition | [14] |
Experimental Protocol: UV-Vis Titration
UV-Vis titration is a powerful method to study the formation and stoichiometry of metal-ligand complexes in solution.
-
Preparation of Stock Solutions: Prepare stock solutions of the metal salt and 2-pyridylacetic acid in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Initial Spectrum: Record the UV-Vis spectrum of a known concentration of the this compound solution.
-
Titration: Incrementally add small aliquots of the metal salt solution to the ligand solution.
-
Spectral Monitoring: Record the UV-Vis spectrum after each addition.
-
Data Analysis: Monitor the changes in absorbance at specific wavelengths. The appearance of new peaks or isosbestic points can indicate complex formation. Plot the change in absorbance against the metal-to-ligand molar ratio to determine the stoichiometry of the complex.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of this compound complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment.
-
¹H NMR: Upon coordination to a diamagnetic metal center, the protons of the pyridine ring, particularly those ortho and para to the nitrogen atom, experience a downfield shift. This is due to the donation of electron density from the nitrogen to the metal, which deshields the nearby protons. The methylene protons of the acetate group also show a shift upon coordination.[15][16][17]
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms of the pyridine ring and the carboxylate group exhibit shifts in their resonance frequencies upon complexation. The magnitude of these shifts can provide insights into the strength of the metal-ligand bond.[18]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for confirming the coordination of the carboxylate group. The position of the carboxylate stretching frequencies is diagnostic of its coordination mode.
-
Free Ligand: The free 2-pyridylacetic acid will show a characteristic C=O stretching vibration (νC=O) for the carboxylic acid group, typically in the range of 1700-1730 cm⁻¹.
-
Coordinated Ligand: Upon deprotonation and coordination, the carboxylate group gives rise to two distinct stretching vibrations: an asymmetric stretch (νas(COO⁻)) and a symmetric stretch (νs(COO⁻)). The energy difference between these two stretches (Δν = νas - νs) can be used to infer the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).[19]
-
Pyridine Ring Vibrations: Coordination of the pyridine nitrogen also perturbs the ring stretching vibrations, leading to shifts to higher frequencies.[20][21][22][23][24]
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of metal complexes. By studying the oxidation and reduction potentials of a complex, one can gain insights into the electronic influence of the ligands on the metal center.
In a typical CV experiment for a metal complex with this compound, the potential is swept, and the resulting current is measured. The voltammogram can reveal information about the reversibility of redox processes and the stability of the different oxidation states of the metal. The N,O-donor set of this compound can stabilize different oxidation states of the metal, and the electron-donating or -withdrawing nature of the ligand will be reflected in the measured redox potentials. For instance, a more electron-donating ligand will make the metal center easier to oxidize (a more negative oxidation potential).[25][26][27][28][29]
Table 2: Representative Cyclic Voltammetry Data
| Complex | Redox Couple | E1/2 (V vs. Fc/Fc+) | ΔEp (mV) | Reference |
| [Fe(bpy)2(2-pa)]+ | FeIII/II | +0.65 | 70 | [26] |
| [Cu(2-pa)2] | CuII/I | -0.42 | 85 | [25] |
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: Dissolve the metal complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.
-
Data Acquisition: Scan the potential over the desired range and record the resulting current. Vary the scan rate to investigate the nature of the redox processes.
-
Internal Standard: After the initial scan, add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) to accurately reference the measured potentials.[26]
Computational Insights from Density Functional Theory (DFT)
Computational chemistry, particularly DFT, has become an indispensable tool for complementing experimental studies and providing a deeper understanding of the electronic properties of molecules.[30][31] For metal complexes of this compound, DFT calculations can provide valuable information on:
-
Optimized Geometries: Prediction of the ground-state geometry of the complex, which can be compared with experimental data from X-ray crystallography.
-
Molecular Orbitals: Visualization and energy-level determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key parameter that relates to the electronic excitability and chemical reactivity of the complex.
-
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, allowing for the assignment of observed absorption bands to specific electronic transitions (e.g., MLCT, LMCT, or ligand-based transitions).[32]
-
Bonding Analysis: Analysis of the nature of the metal-ligand bond, including the contributions of σ-donation and π-backbonding.
Caption: Workflow for computational analysis of this compound complexes.
Protocol: Setting up a DFT Calculation
-
Build the Molecule: Construct the 3D structure of the metal complex using molecular modeling software.
-
Choose a Functional and Basis Set: Select an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) for the ligand and a suitable basis set like LANL2DZ for the metal).[33][34]
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy structure of the complex.
-
Frequency Calculation: Run a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: Perform single-point energy calculations to obtain information about the molecular orbitals, atomic charges, and to simulate the electronic spectrum using TD-DFT.[35]
Conclusion
This compound is a highly versatile and electronically tunable N,O-donor ligand that has found widespread application in coordination chemistry. Its unique combination of a pyridine ring and a carboxylate moiety allows for the formation of stable metal complexes with interesting spectroscopic, electrochemical, and reactive properties. A thorough understanding of these properties, achieved through a combination of advanced spectroscopic techniques, electrochemical methods, and computational modeling, is crucial for the rational design of new functional materials and molecules. The methodologies and insights presented in this guide provide a solid foundation for researchers and scientists to explore and harness the full potential of this compound in their respective fields.
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National Institute of Standards and Technology. Pyridine. [Link]
-
MDPI. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. [Link]
-
ResearchGate. spectroscopic and structural properties of 2,2'-dipyridylamine, and its palladium, platinum complexes. [Link]
-
MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. [Link]
-
PubMed Central. Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. [Link]
Sources
- 1. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
- 2. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 609. Indolizines. Part II. Preparation from ethyl this compound and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl this compound | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-吡啶乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (PDF) The coordination chemistry of 2-pyridone and its derivatives [academia.edu]
- 11. ikm.org.my [ikm.org.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 18. 2-Pyridylacetonitrile(2739-97-1) 13C NMR spectrum [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 22. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. scispace.com [scispace.com]
- 24. Pyridine [webbook.nist.gov]
- 25. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 26. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. mjas.analis.com.my [mjas.analis.com.my]
- 29. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. DFT calculation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. youtube.com [youtube.com]
Comparative Analysis: 2-Picolinate vs. 2-Pyridylacetate Ligand Behavior
This technical guide provides a comparative analysis of 2-picolinate (Pic) and 2-pyridylacetate (PA) ligands, focusing on their coordination geometry, electronic properties, and implications for catalysis and drug design.[1]
Executive Summary
In coordination chemistry and metallodrug design, the choice between 2-picolinate (pic) and This compound (PA) represents a fundamental decision between rigidity and flexibility .[1]
-
2-Picolinate (Pic): Forms a 5-membered chelate ring .[1] It creates rigid, thermodynamically stable complexes with significant electronic conjugation between the pyridine ring and the carboxylate group.
-
This compound (PA): Forms a 6-membered chelate ring via a methylene (
) spacer.[1] This introduces steric flexibility ("hemilability"), breaks electronic conjugation, and alters the bite angle, often lowering thermodynamic stability but enhancing kinetic lability—a desirable trait for catalytic substrate access.[1]
Structural & Geometric Fundamentals
The primary differentiator is the chelate ring size and the resulting bite angle (
The Chelate Effect and Bite Angle
The "bite angle" is the L-M-L angle defined by the metal and the two donor atoms (N and O).
-
Pic (5-Membered Ring): The bite angle is typically constrained to 75°–80° .[1] This is significantly smaller than the ideal octahedral angle (90°), inducing specific distortions that can stabilize certain metal geometries (e.g., distorted octahedral or square pyramidal).[1]
-
PA (6-Membered Ring): The methylene spacer expands the bite angle to 85°–92° , closer to the ideal 90°. However, 6-membered chelate rings often suffer from higher entropic penalties upon formation compared to 5-membered rings (the "5-membered ring preference" for larger metals).
Visualization of Ligand Architecture
The following diagram illustrates the structural connectivity and the resulting chelate ring size.
Caption: Structural comparison showing the direct conjugation in Picolinate (left) versus the methylene insulation in Pyridylacetate (right).
Electronic Structure & Redox Non-Innocence[1]
The presence of the methylene spacer in PA fundamentally alters the electronic communication between the ligand and the metal.
Conjugation vs. Insulation[1]
-
Pic (Conjugated): The
-system of the carboxylate is directly conjugated with the pyridine ring. This allows for delocalization of electron density. Pic acts as a stronger -acceptor (or weaker -donor) compared to PA, stabilizing lower metal oxidation states.[1] -
PA (Insulated): The
group breaks the conjugation. The pyridine nitrogen in PA is more basic (higher of the conjugate acid) due to the lack of electron-withdrawing resonance from the carboxylate. Consequently, PA is a stronger -donor, often stabilizing higher oxidation states or making the metal center more electron-rich (lowering the redox potential, ).[1]
Data Summary: Electronic & Geometric Properties[1]
| Property | 2-Picolinate (Pic) | This compound (PA) | Impact on Complex |
| Chelate Ring Size | 5-Membered | 6-Membered | 5-membered is kinetically more inert (stable).[1] |
| Bite Angle ( | ~75° – 80° | ~85° – 92° | PA fits "ideal" octahedrons better; Pic distorts them.[1] |
| Electronic Nature | Conjugated ( | Insulated (Inductive effect only) | Pic affects metal redox more globally.[1] |
| Ligand Field Strength | Moderate-Strong | Moderate | PA is often a slightly weaker field ligand due to flexibility. |
| Hemilability | Low (Rigid) | High (Flexible) | PA allows substrate access more easily.[1] |
Thermodynamic & Kinetic Stability[2]
In drug development (e.g., metallodrugs) and catalysis, stability determines the shelf-life and in vivo integrity of the complex.[1]
Stability Constants ( )
Generally, Pic forms more stable complexes than PA for transition metals like Cu(II), Zn(II), and Ni(II).[1] This is due to the entropic advantage of the 5-membered ring.
-
Example (Cu(II)):
Catalytic Implications (The "Hemilability" Switch)
In catalytic cycles (e.g., C-H activation or water oxidation), the rate-determining step often involves the displacement of a labile ligand to create a vacant site.
-
PA as a Hemilabile Ligand: The 6-membered ring of PA is more "floppy." The carboxylate arm can dissociate temporarily to allow a substrate to bind, while the pyridine remains anchored.
-
Pic as a Robust Anchor: Pic is often used to maintain the integrity of the catalyst structure under harsh oxidation conditions (e.g., in Ru-bda type water oxidation catalysts).
Experimental Protocol: Synthesis & Characterization
The following protocol outlines the synthesis of a model Copper(II) complex to evaluate ligand behavior. This protocol is self-validating via colorimetric and spectral endpoints.
Protocol: Comparative Synthesis of Complexes[1]
Objective: Synthesize and compare the stability of bis(picolinato)copper(II) vs. bis(2-pyridylacetato)copper(II).
Materials:
- (High Purity)[1]
-
Ligand A: 2-Picolinic acid
-
Ligand B: 2-Pyridylacetic acid hydrochloride
-
Solvent: Methanol (MeOH), Diethyl Ether (
)[1] -
Base: NaOH (1M aqueous)[1]
Workflow:
-
Ligand Activation:
-
Metalation:
-
Dissolve 1.0 mmol
in 5 mL MeOH (Solution turns bright blue/green). -
Add Metal solution dropwise to the Ligand solution while stirring at Room Temperature (RT).[1]
-
Observation:
-
Pic Reaction: Rapid precipitation of a blue/purple solid is typical (highly insoluble, stable neutral complex).[1]
-
PA Reaction: Solution may deepen in color; precipitation is often slower or requires volume reduction due to higher solubility/lower lattice energy.
-
-
-
Isolation:
-
Stir for 2 hours.
-
Filter the precipitate. Wash with cold MeOH (
) and ( ).[1] -
Dry under vacuum.
-
-
Characterization (Self-Validation):
Decision Logic for Ligand Selection
Use the following logic flow to select the appropriate ligand for your application.
Caption: Decision matrix for selecting between Pic and PA based on stability, kinetics, and electronic requirements.
References
-
Structural Analysis of Metal-Binding Isosteres: Title: Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link][1]
-
Bite Angle Effects in Coordination: Title: Bite-Angle-Regulated Coordination Geometries: Tetrahedral and Trigonal Bipyramidal in Ni(II) with Biphenyl-Appended (2-Pyridyl)alkylamine N,N′-Bidentate Ligands.[1][2] Source: Inorganic Chemistry (ACS) via NIH.[1] URL:[Link](Note: Cited for bite angle trends in pyridyl-alkylamine analogs).[1]
-
Ruthenium Water Oxidation Catalysis: Title: Chemical and Photochemical Water Oxidation Catalyzed by Mononuclear Ruthenium Complexes With a Negatively Charged Tridentate Ligand. Source: Angewandte Chemie / PubMed.[1] URL:[Link]
-
Stability Constants of Copper Picolinates: Title: Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability. Source: Molecular Pharmaceutics (ACS).[1] URL:[Link][1]
Sources
- 1. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bite-Angle-Regulated Coordination Geometries: Tetrahedral and Trigonal Bipyramidal in Ni(II) with Biphenyl-Appended (2-Pyridyl)alkylamine N,N′-Bidentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
role of 2-pyridylacetate in bioinorganic mimetic chemistry
The Role of 2-Pyridylacetate in Bioinorganic Mimetic Chemistry: A Technical Guide
Executive Summary: The "Spacer Effect" in Metallomimicry
In the design of bioinorganic model complexes, ligand rigidity often dictates stability, but ligand flexibility dictates reactivity. This compound (pyac), the anion of 2-pyridylacetic acid, serves as a critical structural homologue to the widely used picolinate (2-pyridinecarboxylate). The insertion of a single methylene spacer (
This guide details the technical utility of this compound in mimicking metalloenzymes. Unlike the rigid, conjugated 5-membered chelate ring formed by picolinate, this compound forms a flexible, non-conjugated 6-membered ring. This structural nuance drives hemilability —the ability of the chelate to partially dissociate—creating a vacant coordination site for substrate binding (e.g.,
Part 1: Ligand Architecture & Coordination Physics
To understand the application of this compound, one must quantify its difference from picolinate. The "bite angle" and electronic isolation are the governing factors.
Chelate Ring Thermodynamics
The stability of metal chelates typically follows the order 5-membered > 6-membered for saturated amine/carboxylate ligands due to entropy and ring strain.
-
Picolinate (5-membered): Forms a rigid, planar chelate with significant
-conjugation between the pyridine and carboxylate. The bite angle is typically constrained to , enforcing a distorted octahedral geometry. -
This compound (6-membered): The
spacer breaks the -conjugation, isolating the electronic effects of the pyridine from the carboxylate. The resulting 6-membered ring is more flexible, with a bite angle closer to (typically ), but entropically less stable.
Table 1: Structural & Electronic Comparison
| Feature | Picolinate (pic) | This compound (pyac) | Impact on Reactivity |
| Chelate Ring Size | 5-membered | 6-membered | 6-membered is more labile (hemilabile). |
| Spacer Group | None (Direct bond) | Methylene ( | Breaks conjugation; insulates redox centers. |
| Bite Angle (M) | Larger angle accommodates larger substrates. | ||
| Electronic Nature | Modulates metal redox potential ( | ||
| Primary Mode | Stable Chelation | Hemilabile Chelation | Pyac opens to allow substrate attack. |
Part 2: Bioinorganic Case Study – Ruthenium-Catalyzed CO2 Reduction
The most definitive demonstration of this compound's utility is in the electrocatalytic reduction of carbon dioxide. Here, the ligand acts as a "gatekeeper," stabilizing the resting state while opening under reductive stress to allow catalysis.
The Catalyst: [Ru(tpy)(pyac)Cl]
Researchers have synthesized [Ru(tpy)(pyac)]^+ (where tpy = 2,2':6',2''-terpyridine) to mimic the active sites of carbon monoxide dehydrogenase (CODH).
-
Mechanism: The complex undergoes a one-electron reduction. The sterically demanding and less stable 6-membered pyac ring dissociates at the carboxylate oxygen (hemilability), opening a site for
coordination. -
Performance:
-
Redox Potentials:
and (vs. ). -
Selectivity: High selectivity for CO production over
evolution in dry acetonitrile. -
Water Effect: Addition of water (proton source) accelerates the reaction (
increases from 1.5 to 2.0 ), confirming the role of the pendant carboxylate in proton shuttling.
-
Mechanistic Pathway Visualization
Caption: The hemilabile cycle of this compound. The 6-membered ring opens (orange node) to accommodate CO2, a step energetically difficult for the rigid picolinate analogue.
Part 3: Experimental Protocols
Synthesis of [Ru(tpy)(pyac)]PF6
Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry.
Reagents:
-
RuCl3·3H2O
-
2,2':6',2''-terpyridine (tpy)
-
2-pyridylacetic acid hydrochloride (Hpyac·HCl)
-
Triethylamine (
) -
Ammonium hexafluorophosphate (
) -
Ethanol, Methanol, Water.
Step-by-Step Workflow:
-
Precursor Synthesis: Reflux RuCl3·3H2O (1 eq) and tpy (1 eq) in ethanol for 3 hours. Filter the brown precipitate [Ru(tpy)Cl3].
-
Ligand Activation: In a separate flask, dissolve Hpyac·HCl (1.2 eq) in methanol. Add Et_3N (2.5 eq) to deprotonate the carboxylic acid and neutralize the HCl. Stir for 15 min.
-
Complexation: Add [Ru(tpy)Cl3] (1 eq) to the ligand solution. Add a reducing agent (typically a few drops of N-ethylmorpholine or refluxing in aqueous ethanol reduces Ru(III) to Ru(II) in situ, or start with [Ru(tpy)(DMSO)Cl2]).
-
Reflux: Heat the mixture at reflux (
) for 4–6 hours. The solution typically turns deep red/purple. -
Precipitation: Cool to room temperature. Filter to remove unreacted solids. Add a saturated aqueous solution of NH_4PF_6 to the filtrate.
-
Isolation: A dark red precipitate of [Ru(tpy)(pyac)]PF6 will form. Filter, wash with cold water and diethyl ether.
-
Validation:
-
1H NMR (Acetonitrile-d3): Look for the diastereotopic methylene protons (
) of the pyac ligand. Unlike picolinate, these will appear as a singlet (if rapid flipping) or AB quartet (if rigid) around 4.0 ppm. -
ESI-MS: Confirm the cation mass
.
-
Catalytic Assay (Cyclic Voltammetry)
-
Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Dry Acetonitrile + 0.1 M
. -
Blank Scan: Scan from 0 to -2.5 V under Argon. Observe reversible reductions.
-
Catalytic Scan: Saturate solution with
(bubble for 15 min). Scan again. -
Result: Look for a large irreversible current enhancement (catalytic wave) near the second reduction potential (
).
Part 4: Broader Bioinorganic Implications
Beyond Ruthenium, this compound is utilized to model the 2-His-1-Carboxylate Facial Triad found in non-heme iron enzymes (e.g., Rieske dioxygenases).
-
The Modeling Challenge: The glutamate/aspartate residue in these enzymes is flexible. Picolinate models are often too rigid to replicate the "carboxylate shift" mechanism where the ligand moves from monodentate to bidentate.
-
The Pyac Solution: The methylene spacer in this compound mimics the
bond of aspartate, providing the necessary degrees of freedom to observe carboxylate shifts in Iron(II) and Copper(II) models.
Table 2: Comparative Applications
| Metal Center | Application | Role of this compound |
| Ruthenium(II) | CO2 Reduction | Hemilabile gate for substrate entry. |
| Iron(II) | C-H Oxidation | Mimic of Aspartate flexibility in facial triad. |
| Copper(II) | O2 Activation | Stabilization of peroxo-intermediates via flexible chelation. |
References
-
Ruthenium-Catalyzed CO2 Reduction & Hemilability
-
Structural Comparison (Bite Angles & Ring Size)
- Freixa, Z., & van Leeuwen, P. W. (2003). Bite angle effects in diphosphine metal catalysts (General principle of bite angle/ring size applied to bioinorganic design).
-
Copper(II)
- Sujatha, S., et al. (2020). Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability. Inorganic Chemistry.
-
General Ligand Properties
Sources
- 1. A Transient, Highly Reactive Fe(IV)=O Species Revealed Through the Interference by O2 in the Activation of Organic Peracids by [(N4Py)Fe(II)]2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Ethyl 2-Pyridylacetate via the Hammick Reaction Sequence
[1][2][3][4]
Abstract & Strategic Overview
Ethyl 2-pyridylacetate (CAS: 2739-98-2) is a critical pharmacophore and intermediate in the synthesis of piperidine-based therapeutics (e.g., Methylphenidate analogues) and indolizine alkaloids. While modern industrial routes often employ the carbonylation of 2-chloropyridine or the lithiation of 2-picoline, the Hammick reaction remains a foundational method for constructing the 2-pyridyl-alkyl skeleton directly from stable, non-volatile picolinic acid precursors.
Crucial Distinction: The classic Hammick reaction involves the thermal decarboxylation of
-
The Hammick Reaction: Decarboxylative hydroxymethylation of picolinic acid with formaldehyde to yield 2-pyridylmethanol .
-
Functional Group Interconversion: Conversion of the alcohol to the acetate ester via a nitrile or chloride intermediate.
This guide details the optimized protocol for this sequence, emphasizing the mechanistic nuances of the decarboxylation step and the critical parameters for maximizing yield in the initial C-C bond formation.
Mechanism of Action: The Hammick Reaction[4][5]
The Hammick reaction is a decarboxylative coupling unique to
Mechanistic Pathway
-
Zwitterion Formation: Upon heating (
140–160 °C), picolinic acid undergoes intramolecular proton transfer and decarboxylation. -
Nucleophilic Attack: The resulting intermediate (a resonance hybrid of a pyridyl anion and an NH-ylide) acts as a nucleophile.
-
Addition: It attacks the carbonyl carbon of the electrophile (formaldehyde).
-
Proton Transfer: Subsequent proton transfer yields the carbinol product.[1]
Reaction Scheme Visualization
Figure 1: Mechanistic flow of the Hammick reaction using formaldehyde to generate the hydroxymethylpyridine scaffold.
Experimental Protocol
Phase 1: The Hammick Reaction (Synthesis of 2-Pyridylmethanol)
This step constructs the carbon skeleton. The use of
Reagents:
-
Picolinic acid (1.0 eq, 123.1 g/mol )
-
Paraformaldehyde (3.0 eq, excess required due to sublimation/depolymerization)
- -Cymene (Solvent, 5-10 volumes)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap (optional, to remove water if generated from side reactions, though the main byproduct is CO
). -
Charging: Charge Picolinic acid (12.3 g, 100 mmol) and Paraformaldehyde (9.0 g, 300 mmol) into the flask. Add
-Cymene (60 mL). -
Reaction: Heat the mixture to 160–170 °C . Evolution of CO
will be observed as bubbling. Maintain reflux for 3–6 hours until CO evolution ceases.-
Note: Paraformaldehyde depolymerizes to gaseous formaldehyde in situ. An excess is crucial as some is lost to the condenser.
-
-
Workup: Cool the reaction mixture to room temperature.
-
Extraction: The product (2-pyridylmethanol) is water-soluble. Extract the reaction mixture with 3N HCl (3 x 30 mL). The
-cymene layer (top) can be recovered and recycled. -
Neutralization:[2][3] Basify the aqueous acidic extract with solid Na
CO or NaOH pellets to pH 10. -
Isolation: Saturate the aqueous phase with NaCl (salting out) and extract continuously with Dichloromethane (DCM) or Chloroform for 12 hours (or perform multiple batch extractions).
-
-
Purification: Dry the organic layer over anhydrous MgSO
, filter, and concentrate in vacuo. Distillation (bp 112–115 °C @ 10 mmHg) yields pure 2-pyridylmethanol.
Phase 2: Conversion to Ethyl this compound
The carbinol is converted to the ester via a nitrile intermediate to extend the carbon chain by one carbon (homologation) if the target is this compound (C2 linker) from 2-pyridylmethanol (C1 linker).
Correction: 2-Pyridylmethanol (
Step 2A: Chlorination
-
Dissolve 2-pyridylmethanol (10 g) in DCM (50 mL).
-
Add Thionyl Chloride (
, 1.2 eq) dropwise at 0 °C. -
Stir at RT for 2 hours. Evaporate solvent and excess
to yield 2-(Chloromethyl)pyridine hydrochloride .
Step 2B: Cyanation (Kolbe Nitrile Synthesis)
-
Dissolve the chloride salt in aqueous ethanol (70%).
-
Add NaCN (2.5 eq) carefully (Caution: HCN hazard).
-
Reflux for 4 hours.
-
Workup: Extract with DCM, wash with water, dry, and concentrate to yield 2-Pyridylacetonitrile .
Step 2C: Pinner Reaction / Alcoholysis
-
Dissolve 2-Pyridylacetonitrile in absolute Ethanol.
-
Saturate the solution with anhydrous HCl gas at 0 °C.
-
Reflux for 2–3 hours.
-
Add water carefully to hydrolyze the intermediate imidate salt.
-
Neutralize with NaHCO
and extract with Ethyl Acetate. -
Distill to obtain Ethyl this compound .
Process Data & Troubleshooting
Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Quality/Yield |
| Reaction Temperature | 160–170 °C | Critical. Below 150°C, decarboxylation is sluggish. Above 180°C, polymerization of the pyridine ring occurs. |
| Solvent Choice | Essential for high-temperature stability. Nitrobenzene is an alternative but harder to remove. | |
| Aldehyde Source | Paraformaldehyde | Use of aqueous formalin fails due to temperature limits ( |
| pH during Workup | pH > 10 | Pyridylmethanol is amphoteric but primarily basic. Low pH prevents extraction into organic phase. |
Troubleshooting Guide
-
Issue: Low yield in Hammick step.
-
Cause: Sublimation of paraformaldehyde before reaction.
-
Solution: Add paraformaldehyde in portions or use a sealed tube (autoclave) if safety permits.
-
-
Issue: Product trapped in aqueous phase.
-
Cause: High water solubility of 2-pyridylmethanol.
-
Solution: Use continuous liquid-liquid extraction (soxhlet type) with Chloroform.
-
-
Issue: Dark/Tarry reaction mixture.
-
Cause: Oxidative degradation at high T.
-
Solution: Perform the Hammick reaction under a Nitrogen or Argon atmosphere.
-
Workflow Visualization
Figure 2: Complete synthetic workflow from Picolinic Acid to Ethyl this compound.
References
-
Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[1] Link
-
Brown, E. V., & Shambhu, M. B. (1971).[1] Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde.[1] Journal of Organic Chemistry, 36(14), 2002. Link
-
Betts, M. J., & Brown, B. R. (1967).[1] Extension of the Hammick reaction to 2-pyridylacetic acid. Journal of the Chemical Society C: Organic, 1730. Link
-
Sperber, N., Papa, D., Schwenk, E., & Sherlock, M. (1949).[1] Pyridyl-substituted Alkamine Ethers as Antihistaminic Agents. Journal of the American Chemical Society, 71(3), 887. (Describes the conversion of pyridyl carbinols to chlorides and nitriles). Link
-
Hollóczki, O., & Nyulászi, L. (2008).[1][4] Stabilizing the Hammick Intermediate. The Journal of Organic Chemistry, 73(13), 4794–4799.[4] Link
Sources
- 1. Hammick reaction - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing the Hammick intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Pyridylacetate (PA) as a Directing Group in C–H Activation
[1]
Executive Summary
The 2-pyridylacetyl (PA) group (derived from 2-pyridylacetic acid) serves as a robust, bidentate (
This geometric difference is critical: it alters the "bite angle" and the spatial reach of the catalyst, often enabling complementary regioselectivity or stabilizing specific transition states that are inaccessible to rigid 5-membered chelators. This guide covers the installation, catalytic application (specifically Pd-catalyzed arylation/alkylation), and removal of the PA auxiliary.
Mechanistic Principles & Design
Coordination Mode
Unlike monodentate directing groups, the 2-pyridylacetyl group functions as an
-
Neutral State: The pyridine nitrogen and the amide oxygen/nitrogen exist in equilibrium.
-
Active State: Upon deprotonation of the amide (in basic conditions), the auxiliary coordinates as an anionic
-bidentate ligand . -
Metallacycle Size: The resulting palladacycle is 6-membered , which places the metal center in a distinct geometric position relative to the substrate's C–H bonds compared to the 5-membered picolinamide system.
Catalytic Cycle Visualization
The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle mediated by the 2-pyridylacetyl auxiliary.
Figure 1: Catalytic cycle for Pd-catalyzed C–H arylation using the 2-pyridylacetyl directing group. Note the formation of the 6-membered palladacycle intermediate.
Comparative Analysis: PA vs. Picolinamide
The choice between 2-pyridylacetyl (PA) and Picolinamide depends on the substrate's steric environment and the desired C–H bond target.
| Feature | Picolinamide (Py-CO-) | 2-Pyridylacetyl (Py-CH₂-CO-) |
| Source Acid | Picolinic acid | 2-Pyridylacetic acid |
| Chelate Ring Size | 5-Membered | 6-Membered |
| Flexibility | Rigid, planar | More flexible due to |
| Primary Target | ||
| Electronic Effect | Electron-withdrawing (direct conjugation) | Insulated by |
| Removability | Base hydrolysis / Zn reduction | Base hydrolysis / Acid hydrolysis |
Experimental Protocols
Protocol A: Installation of the 2-Pyridylacetyl Auxiliary
Objective: Covalent attachment of 2-pyridylacetic acid to a substrate amine.
Reagents:
-
Substrate Amine (1.0 equiv)
-
2-Pyridylacetic acid hydrochloride (1.2 equiv)[1]
-
EDC·HCl (1.5 equiv)
-
HOBt (1.5 equiv) or HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Dichloromethane (DCM) or DMF (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve 2-pyridylacetic acid HCl and the coupling agent (EDC/HOBt or HATU) in dry DCM/DMF under inert atmosphere (
). -
Activation: Add DIPEA dropwise at 0 °C. Stir for 15 minutes to activate the acid.
-
Coupling: Add the substrate amine. Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically Hexane/EtOAc).[1] The product is the N-(2-pyridylacetyl)-substrate .
Protocol B: Pd-Catalyzed C–H Arylation
Objective: Ortho-C–H arylation of a benzylamine derivative.
Reagents:
-
PA-Substrate (0.2 mmol)
-
Aryl Iodide (1.5–2.0 equiv)
- (10 mol%)
-
or
(1.0–2.0 equiv) – Acts as halide scavenger/oxidant. -
Additive: PivOH (30 mol%) – Promotes CMD step.
-
Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.
Step-by-Step:
-
Setup: In a 10 mL screw-cap vial, combine PA-substrate, Aryl Iodide,
, Ag-salt, and PivOH. -
Solvent: Add solvent (2 mL). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 80–110 °C for 12–24 hours.
-
Tip: High stirring speed (800 rpm) is crucial for heterogeneous mixtures.
-
-
Filtration: Cool to RT. Filter through a Celite pad to remove Ag salts. Rinse with DCM.
-
Analysis: Concentrate and purify via preparative TLC or column chromatography.
Protocol C: Removal of the Directing Group
Objective: Cleavage of the amide bond to recover the free amine.
Method 1: Acidic Hydrolysis (Robust)
-
Dissolve the functionalized amide in 6N HCl / 1,4-Dioxane (1:1).
-
Heat to reflux (100 °C) for 12 hours.
-
Basify with NaOH to pH > 10 and extract with DCM.
Method 2: Alkylation/Reduction (Mild) For sensitive substrates where acidic reflux is too harsh.
-
Activation: Treat the amide with
(Meerwein's salt) in DCM to form the imidate. -
Hydrolysis: Treat the imidate with mild aqueous acid.
Workflow Diagram
Figure 2: Complete workflow for utilizing the 2-pyridylacetyl auxiliary in drug discovery synthesis.
Troubleshooting & Expert Tips
-
Low Conversion: If the reaction stalls, the 6-membered palladacycle might be less stable than its 5-membered counterpart. Try adding MPAA ligands (e.g., N-acetylglycine) to assist the proton transfer step, or switch the solvent to HFIP , which stabilizes the transition state via H-bonding.
-
Regioselectivity Issues: If you observe a mixture of mono- and di- functionalization, lower the equivalent of the aryl iodide to 1.1 equiv and stop the reaction at 60-70% conversion.
-
Directing Group Decomposition: The methylene group in Py-CH₂ -CO is susceptible to oxidation. Ensure the reaction is performed under inert atmosphere if using radical oxidants.
References
-
Engle, K. M., et al. "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2015. Link
-
He, G., et al. "Use of a Removable Directing Group for C(sp3)-H Activation." Angewandte Chemie International Edition, 2016. Link
-
Daugulis, O., et al. "Palladium-Catalyzed Auxiliary-Directed C–H Bond Functionalization." Accounts of Chemical Research, 2018. Link
-
Zhang, F., et al. "this compound Derivatives as Versatile Substrates for C-H Activation and Annulation." Chemical Science, 2020. Link
-
Nishikata, T., et al. "Cationic Palladium Complex-Catalyzed C–H Activation Controlled by 2-Pyridylacetyl Auxiliaries." Journal of Organic Chemistry, 2019. Link
Application Note & Protocol: Modern Approaches to the Esterification of Pyridine-2-Acetic Acid
Introduction: The Significance of Pyridine-2-Acetic Acid Esters
Pyridine-2-acetic acid and its ester derivatives are pivotal structural motifs in medicinal chemistry and materials science. The presence of the pyridine ring imparts unique physicochemical properties, including basicity, hydrogen bonding capability, and the potential for metal coordination. Its esters are crucial intermediates in the synthesis of a wide array of pharmaceutical agents, agrochemicals, and functional materials. Consequently, the efficient and reliable synthesis of these esters is a frequent and critical task in research and development laboratories.
This document provides a detailed guide to the common and effective procedures for the esterification of pyridine-2-acetic acid, grounded in chemical principles and validated by established literature. We will explore two primary, contrasting methodologies: the classic Fischer-Speier acid-catalyzed reaction and the milder, more versatile carbodiimide-mediated Steglich esterification.
PART 1: Strategic Considerations for Esterification
The choice of an esterification method for pyridine-2-acetic acid is not arbitrary and hinges on the substrate's stability, the desired scale, and the available resources. The molecule's structure presents a key challenge: it contains both a carboxylic acid (a nucleophile target) and a basic pyridine nitrogen atom. This duality dictates the strategic approach. Under strongly acidic conditions, the pyridine nitrogen will be protonated, which can influence reactivity, while milder conditions are required for sensitive or complex alcohol substrates.
1.1 Method A: Brønsted Acid Catalysis (Fischer-Speier Esterification)
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[2] This is typically accomplished by using a large excess of the alcohol reactant or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[3]
Causality and Rationale:
-
Catalyst Role: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4][3]
-
Equilibrium Control: For pyridine-2-acetic acid, using the alcohol as the solvent is a practical way to drive the reaction forward.[1]
-
Limitations: The harsh, acidic conditions and often high temperatures can be incompatible with sensitive functional groups on either the acid or alcohol. Furthermore, tertiary alcohols are prone to elimination under these conditions.[5] The basic pyridine nitrogen will form a salt with the acid catalyst, which can affect solubility and reaction kinetics.[6]
1.2 Method B: Mild Coupling Agent-Mediated Esterification (Steglich-Type)
For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a powerful alternative.[7][8] This method utilizes a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[9] The reaction is conducted under mild, typically room-temperature conditions and is catalyzed by a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[10]
Causality and Rationale:
-
Activation Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is essentially a "super-activated" ester.
-
Catalyst Role (DMAP): While the O-acylisourea can be directly attacked by the alcohol, this can be slow. DMAP, being a superior nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium intermediate.[8][10] This new intermediate is even more reactive towards the alcohol and prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[7][8]
-
Advantages: The mild conditions (room temperature, neutral pH) make this method compatible with a vast range of functional groups and complex molecules. It is particularly effective for sterically hindered alcohols and acid-labile substrates.[8][10]
-
Work-up Considerations: The primary drawback is the formation of a urea byproduct (dicyclohexylurea, DCU, or the water-soluble equivalent from EDC). DCU has low solubility in many organic solvents and can often be removed by filtration, though chromatographic purification is frequently required to remove final traces.[11][12]
PART 2: Comparative Overview of Methodologies
The selection of an appropriate protocol is critical for success. The table below summarizes the key operational parameters and outcomes for the two primary methods discussed.
| Feature | Fischer-Speier Esterification | Steglich-Type Esterification (EDC/DMAP) |
| Conditions | High temperature (reflux), strong acid catalyst (H₂SO₄, TsOH) | Room temperature, neutral pH, coupling agent (EDC), nucleophilic catalyst (DMAP) |
| Reaction Time | 1 - 10 hours[5] | 3 - 24 hours |
| Substrate Scope | Good for primary and secondary alcohols; poor for tertiary or acid-sensitive alcohols.[5] | Excellent for a wide range of alcohols, including acid-labile and sterically hindered ones.[8][10] |
| Key Reagents | Carboxylic acid, excess alcohol, catalytic strong acid | Carboxylic acid, alcohol, carbodiimide (e.g., EDC), catalytic DMAP |
| Byproducts | Water | Water-soluble urea derivative, DMAP·HCl |
| Work-up | Neutralization of acid, extraction, removal of excess alcohol. | Aqueous wash to remove urea and catalyst salt, extraction.[13] |
| Advantages | Inexpensive reagents, simple setup, scalable.[1] | Mild conditions, high yields, broad substrate compatibility, avoids harsh acids. |
| Disadvantages | Harsh conditions, equilibrium-limited, potential for side reactions. | More expensive reagents, removal of urea byproduct can be challenging, potential for N-acylurea side product.[7][11] |
PART 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
3.1 Protocol A: Fischer Esterification of Pyridine-2-Acetic Acid with Methanol
This protocol describes the synthesis of Methyl 2-(pyridin-2-yl)acetate using a large excess of methanol to drive the equilibrium.
Reagents & Equipment:
-
Pyridine-2-acetic acid hydrochloride
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add pyridine-2-acetic acid hydrochloride (e.g., 10.0 g, 1.0 eq).
-
Reagent Addition: Add 100 mL of anhydrous methanol. The mixture will be a suspension.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL) dropwise with stirring. The solid will gradually dissolve.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle or oil bath. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Cooling & Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up - Neutralization: Carefully add the concentrated residue to a beaker containing crushed ice and slowly add saturated NaHCO₃ solution with stirring until the effervescence ceases and the pH of the aqueous layer is ~8.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or silica gel column chromatography to afford the pure methyl 2-(pyridin-2-yl)acetate.
3.2 Protocol B: Steglich-Type Esterification of Pyridine-2-Acetic Acid with Benzyl Alcohol using EDC and DMAP
This protocol details a mild synthesis of Benzyl 2-(pyridin-2-yl)acetate, suitable for a more sensitive alcohol.
Reagents & Equipment:
-
Pyridine-2-acetic acid
-
Benzyl alcohol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine-2-acetic acid (e.g., 1.37 g, 1.0 eq), benzyl alcohol (1.05 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Solvent Addition: Dissolve the reagents in anhydrous dichloromethane (DCM, ~10 mL per mmol of acid). Stir the solution until all solids are dissolved.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the solution in one portion. The reaction is typically stirred at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS. The reaction is usually complete when the starting carboxylic acid is no longer visible.
-
Work-up - Quenching & Washing: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove DMAP, saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid, and finally with brine (1 x 25 mL). The byproduct from EDC is water-soluble and will be removed during these washes.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl 2-(pyridin-2-yl)acetate.
PART 4: Reaction Mechanisms & Workflow
Visualizing the chemical transformations and experimental processes is key to understanding and executing these protocols successfully.
Caption: Mechanism of the DMAP-Catalyzed Steglich Esterification.
Caption: General Experimental Workflow for Esterification.
PART 5: Troubleshooting & Expert Recommendations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield (Fischer) | Insufficient catalyst; Reaction not at equilibrium; Water not effectively removed. | Add more acid catalyst. Increase reaction time or ensure vigorous reflux. If using a Dean-Stark trap, ensure it is functioning correctly. |
| Low or No Yield (Steglich) | Inactive coupling agent (EDC/DCC can degrade); Alcohol is highly hindered. | Use fresh EDC or DCC. Increase the amount of DMAP (up to 1.0 eq for very hindered alcohols). Increase reaction time and/or slightly warm the reaction (e.g., to 40°C). |
| N-acylurea byproduct formation (Steglich) | The alcohol is a poor nucleophile and reacts too slowly with the O-acylisourea intermediate. | Ensure sufficient DMAP is used, as it intercepts the intermediate to form the more reactive N-acylpyridinium salt, outcompeting the rearrangement. [7][8] |
| Difficult Purification (Steglich) | Dicyclohexylurea (DCU) from DCC is co-eluting with the product or precipitating during concentration. | To remove DCU, filter the reaction mixture before work-up. [12]Alternatively, concentrate the crude product, redissolve in a minimal amount of cold ether or hexanes, and filter off the precipitated DCU. [11]Using water-soluble EDC avoids this issue. |
| Ester Hydrolysis During Work-up | Product is sensitive to acidic or basic wash conditions. | Use dilute acid (e.g., 0.5 M HCl) and base (e.g., 5% NaHCO₃) for washing. Minimize contact time with aqueous layers and work quickly. Ensure the final product is stored under anhydrous conditions. |
PART 6: References
-
Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
-
Bader, A. R. (1960). U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.
-
Flick, K., & Winterfeld, K. (1956). [New synthesis of 2-pyridine-acetic acid ethyl esters]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 289(8), 448–451. [Link]
-
Meyer, V. H. (1995). U.S. Patent No. 5,478,944. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Sato, Y., & Yamada, S. (1987). European Patent No. EP 0 223 512 A2. European Patent Office.
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts used for the esterification reaction [Table]. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Synthetic Communications. (2014). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]
-
Wang, Y., et al. (2017). Acid-catalyzed tandem reaction for the synthesis of pyridine derivatives. Organic & Biomolecular Chemistry, 15(12), 2569-2573. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2005). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 127(47), 16550–16551. [Link]
-
Mondal, A., & Procter, D. J. (2022). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis. Chemical Science, 13(1), 123-128. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
The Org Chem Tutor. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Scriven, F. M. (1993). European Patent No. EP 0 564 083 A1. European Patent Office.
-
Gammack Yamagata, A. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Molecules, 27(20), 7048. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Wilde, E., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. [Link]
-
Reddit. (2022). Steglich Esterification with EDC. r/OrganicChemistry. [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]
-
Jencks, W. P., & Gilchrist, M. (1968). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (1), 241-247. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
Gammack Yamagata, A. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives. ResearchGate. [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
-
Quora. (2021). What is the product of pyridine + acetic acid?[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. reddit.com [reddit.com]
Application Note: Catalytic Architectures of Palladium 2-Pyridylacetate Complexes
This Application Note is designed for researchers and drug development professionals seeking to leverage the unique "hemilabile" properties of Palladium 2-pyridylacetate (Pd-pyca) complexes. Unlike rigid bis-phosphine systems, these N-O chelates offer a dynamic coordination environment essential for specific oxidative and carbonylative transformations.
Executive Summary & Chemical Rationale
Palladium complexes bearing the This compound (pyca) ligand represent a specialized class of catalysts where the ligand acts as a hemilabile N,O-donor . The unique utility of this system stems from the disparity in binding strength between the neutral pyridine nitrogen (strong
Key Advantages:
-
Proton Shuttling: The carboxylate arm can deprotonate incoming substrates (e.g., alcohols) without requiring high loadings of external base.
-
Oxidative Stability: Unlike phosphine ligands, the pyca framework is resistant to oxidation, making it ideal for aerobic oxidation protocols.
-
Dynamic Vacancy Generation: The lability of the Pd-O bond allows for the transient creation of coordination sites necessary for bulky substrate insertion.
Catalyst Synthesis & Architecture
Before initiating catalysis, it is critical to define the active species. While in situ generation is possible, isolating the well-defined complex ensures reproducibility in kinetic studies.
Protocol A: Synthesis of [Pd(pyca) ] (Bis-Chelate)
This neutral complex serves as a robust precatalyst reservoir.
Reagents:
-
Palladium(II) Acetate [Pd(OAc)
] (98% purity) -
2-Pyridylacetic acid hydrochloride (pyca·HCl)
-
Sodium Acetate (NaOAc) - to neutralize HCl
-
Solvents: Methanol (MeOH), Diethyl Ether (Et
O)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of Pd(OAc)
in 20 mL of MeOH. The solution will appear reddish-orange. -
Ligand Addition: In a separate flask, dissolve 2.2 mmol (2.2 eq) of 2-pyridylacetic acid hydrochloride and 2.2 mmol NaOAc in 10 mL MeOH.
-
Complexation: Add the ligand solution dropwise to the Pd solution at Room Temperature (RT).
-
Precipitation: Stir for 4 hours. A yellow/orange precipitate will form.
-
Workup: Filter the solid. Wash 3x with cold MeOH and 2x with Et
O to remove acetic acid byproducts. -
Drying: Dry under high vacuum (10
mbar) for 6 hours. -
Validation:
H NMR (DMSO-d ) should show distinct shifts in the pyridyl protons compared to the free ligand, confirming chelation.
Critical Note on Stoichiometry:
If a mono-ligated active species is required (often more active for oxidation), use a 1:1 ratio of Pd(OAc)
Application I: Aerobic Oxidation of Alcohols
This is the "Star Application" for Pd-pyca complexes. The carboxylate arm acts as an intramolecular base, facilitating the difficult O-H activation step.
Target: Oxidation of primary/secondary alcohols to aldehydes/ketones using molecular oxygen (Air).
Experimental Setup
-
Reactor: Schlenk tube or carousel reactor.
-
Oxidant: O
balloon (1 atm) or ambient air. -
Solvent: Toluene or Xylene (non-coordinating solvents preferred).
Protocol B: Catalytic Workflow
-
Charge: Add Alcohol Substrate (1.0 mmol), Pd(OAc)
(0.05 mmol, 5 mol%), and 2-Pyridylacetic acid (0.05 mmol, 5 mol%) to the reaction tube.-
Note: Using the 1:1 in situ ratio generates the active mono-chelate species [Pd(pyca)(OAc)].
-
-
Solvent: Add 3 mL Toluene.
-
Activation: Add 3Å Molecular Sieves (200 mg) to scavenge water (water inhibits the catalyst by blocking the coordination site).
-
Base Promoter: Add Et
N (0.1 eq) or Na CO (0.1 eq). Crucial: Only catalytic base is needed because the ligand recycles the proton. -
Reaction: Purge with O
for 1 minute, then attach O balloon. Heat to 80°C. -
Monitoring: Monitor by GC-MS or TLC. Conversion usually completes in 4–12 hours.
Mechanistic Visualization (The "Proton Shuttle")
The following diagram illustrates why the this compound ligand is superior to simple pyridine. The carboxylate arm (O-donor) assists in deprotonating the alcohol, lowering the energy barrier for alkoxide formation.
Caption: Catalytic cycle for aerobic oxidation. Note Step 2, where the hemilabile carboxylate arm facilitates proton transfer, distinguishing it from simple pyridine catalysts.
Application II: Methoxycarbonylation (Hydroesterification)
While phosphines are common here, N-O chelates offer a metal-ligand cooperative pathway for synthesizing esters from alkenes.
Target: Conversion of Styrene or Ethylene to Methyl Esters.
Protocol C: High-Pressure Carbonylation
Safety Warning: This reaction uses Carbon Monoxide (CO). Work in a well-ventilated fume hood with CO detectors.
-
Autoclave Prep: Charge a stainless steel autoclave with:
-
Pd(OAc)
(1 mol%) -
2-Pyridylacetic acid (2 mol%)
-
p-Toluenesulfonic acid (TsOH) (2 mol%) - Acid promoter is essential to generate the Pd-Hydride active species.
-
-
Substrate: Add Styrene (5 mmol) and Methanol (10 mL).
-
Pressurization: Purge with CO (3x). Pressurize to 30 bar CO.
-
Reaction: Heat to 90°C for 24 hours.
-
Workup: Vent CO carefully. Analyze liquid phase by GC.
-
Selectivity Note: Pd-pyca complexes often favor the branched ester (iso-product) due to the specific steric environment of the N-O chelate.
-
Performance Data & Troubleshooting
Solvent & Additive Effects (Aerobic Oxidation)
| Parameter | Condition | Outcome | Mechanistic Reason |
| Solvent | Toluene | Excellent | Non-coordinating; allows substrate binding. |
| Solvent | DMSO | Poor | Strongly coordinates to Pd, blocking the alcohol. |
| Additive | 3Å Mol. Sieves | Critical | Removes water; prevents Pd-hydroxide resting states. |
| Ligand Ratio | 1:1 (Pd:L) | High Activity | Open coordination site available. |
| Ligand Ratio | 1:2 (Pd:L) | Low Activity | Bis-chelate is saturated; requires dissociation to activate. |
Troubleshooting Guide
-
Problem: Pd Black Formation (Precipitation).
-
Cause: Catalyst decomposition due to lack of re-oxidation.
-
Solution: Increase O
pressure or agitation rate (mass transfer limitation). Ensure ligand:Pd ratio is at least 1:1.
-
-
Problem: Long Induction Period.
-
Cause: Slow formation of the active species from the precatalyst.
-
Solution: Pre-heat the catalyst/ligand mixture for 10 mins before adding the substrate. Add a trace of NaOAc to assist initial deprotonation.
-
References
-
Aerobic Oxidation Mechanism: Well-defined alkylpalladium complexes with pyridine-carboxylate ligands as catalysts for the aerobic oxidation of alcohols.[1] Dalton Transactions, 2012.[1]
-
Hemilabile Ligand Concept: Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands. Chemical Science, 2018.
-
General Synthesis of Pd(N-O) Complexes: Synthesis, crystal structure... of 2-picolinate Pd(II) complexes. Journal of Biomolecular Structure and Dynamics, 2023.
-
Methoxycarbonylation Context: Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands.[2] Dalton Transactions, 2011.
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- 2. Cooperative catalytic methoxycarbonylation of alkenes: uncovering the role of palladium complexes with hemilabile ligands - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Functionalization of the Methylene Group in Ethyl 2-Pyridylacetate: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
Ethyl 2-pyridylacetate is a highly versatile scaffold in synthetic chemistry, primarily due to the reactivity of its α-methylene group. The protons on this carbon are sufficiently acidic to be removed by common bases, generating a nucleophilic enolate that serves as a linchpin for a wide array of carbon-carbon bond-forming reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic functionalization of this methylene bridge. We will explore detailed, field-proven protocols for alkylation, acylation, and condensation reactions, supported by mechanistic discussions to elucidate the causality behind experimental choices. This guide is designed to be a self-validating system, equipping researchers with the knowledge to not only replicate these methods but also to adapt and innovate upon them.
Introduction: The Synthetic Value of Ethyl this compound
The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials.[1][2] Molecules incorporating this heterocycle often exhibit significant biological activity. Ethyl this compound stands out as a particularly valuable starting material because it combines the pyridine core with a readily modifiable side chain.[3][4] The true synthetic power of this molecule lies in the active methylene group positioned between the electron-withdrawing pyridine ring and the carbonyl of the ester. This unique positioning significantly increases the acidity of the methylene protons (estimated pKa in DMSO ≈ 23-25), making them accessible for deprotonation by moderately strong bases. The resulting carbanion is a potent nucleophile, opening a gateway to a diverse range of functionalized pyridine derivatives.
This guide will focus on three principal classes of transformations targeting this active methylene center:
-
Alkylation: Introduction of alkyl chains via reaction with electrophilic alkyl halides.
-
Acylation: Formation of β-keto esters, which are themselves versatile synthetic intermediates.
-
Condensation: Reactions with carbonyl compounds to generate α,β-unsaturated systems and related structures.
Core Mechanism: The Deprotonation Event
Nearly all functionalization strategies for the ethyl this compound methylene group begin with a common event: deprotonation to form a resonance-stabilized enolate. The choice of base and solvent is critical and dictates the efficiency and outcome of the subsequent reaction.
-
Causality of Base Selection:
-
Sodium Hydride (NaH): An irreversible, non-nucleophilic base that provides a clean and quantitative formation of the enolate. The only byproduct is hydrogen gas, which simplifies the reaction mixture. It is ideal for reactions requiring complete enolate formation before the addition of an electrophile, such as alkylations.
-
Sodium Ethoxide (NaOEt): A classic choice for ester-based reactions, particularly Claisen condensations.[5] It establishes an equilibrium with the enolate. While effective, it can participate in transesterification if other esters are present.
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic, sterically hindered base. It is used for rapid and quantitative enolate formation at low temperatures (-78 °C), which is crucial for minimizing side reactions and controlling regioselectivity when other acidic protons are present.
-
The generation of this key intermediate is the foundational step for the protocols that follow.
Figure 1: General deprotonation of ethyl this compound to form the key enolate intermediate.
Alkylation of the Methylene Group
Alkylation introduces a carbon-based substituent at the α-position, providing a straightforward method to build molecular complexity. The reaction proceeds via a classic SN2 mechanism where the enolate attacks an alkyl halide.
Protocol 3.1: α-Alkylation using Sodium Hydride
This protocol describes the ethylation of ethyl this compound. It can be adapted for other primary alkyl halides.
A. Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl this compound | 165.19 | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 11.0 | 1.1 |
| Iodoethane | 155.97 | 12.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| Saturated NH₄Cl (aq.) | - | 20 mL | - |
| Ethyl Acetate (for extraction) | - | ~100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
B. Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add Sodium Hydride (60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Solvent Addition: Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane carefully. Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Dissolve ethyl this compound in 20 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add iodoethane dropwise via syringe over 10 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to yield the desired α-ethylated product.
Figure 2: SN2 mechanism for the α-alkylation of the ethyl this compound enolate.
Acylation of the Methylene Group
Acylation of the enolate with an acylating agent, such as an acid chloride or another ester, leads to the formation of a β-keto ester. This reaction is fundamentally a nucleophilic acyl substitution and is a variant of the Claisen condensation when an ester is used as the acylating agent.
Protocol 4.1: Mixed Claisen Condensation for Acylation
This protocol details the acylation of ethyl this compound using ethyl acetate as the acylating agent to form ethyl 3-oxo-3-(pyridin-2-yl)propanoate.
A. Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl this compound | 165.19 | 10.0 | 1.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 12.0 | 1.2 |
| Ethyl Acetate | 88.11 | 50.0 | 5.0 |
| Anhydrous Ethanol | - | 30 mL | - |
| 1 M HCl (aq.) | - | to pH ~5-6 | - |
| Dichloromethane (for extraction) | - | ~100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | - | - |
B. Step-by-Step Methodology
-
Preparation: Add sodium ethoxide to a flame-dried round-bottom flask under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous ethanol (30 mL) followed by ethyl acetate (5.0 equiv). Stir the mixture until the base is fully dissolved.
-
Enolate Formation & Acylation: Add ethyl this compound dropwise to the solution at room temperature. The reaction is typically driven by the deprotonation of the resulting β-keto ester, which is more acidic than the starting material.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The progress can be monitored by TLC.
-
Workup and Neutralization: Cool the reaction mixture in an ice bath and slowly add 1 M HCl (aq.) with vigorous stirring until the pH of the aqueous layer is between 5 and 6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography or distillation under reduced pressure to yield the target β-keto ester.
Figure 3: Workflow for the nucleophilic acyl substitution mechanism in acylation reactions.
Condensation with Carbonyl Compounds
The Knoevenagel condensation is a powerful reaction where the active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product. This reaction is highly valuable for synthesizing functionalized alkenes.
Protocol 5.1: Knoevenagel Condensation with Benzaldehyde
This protocol describes a classic condensation reaction that can be broadly applied to various aromatic aldehydes.[6]
A. Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl this compound | 165.19 | 10.0 | 1.0 |
| Benzaldehyde | 106.12 | 10.0 | 1.0 |
| Piperidine (catalyst) | 85.15 | 1.0 | 0.1 |
| Acetic Acid (catalyst) | 60.05 | 1.0 | 0.1 |
| Toluene | - | 50 mL | - |
| Saturated NaHCO₃ (aq.) | - | 20 mL | - |
| Ethyl Acetate (for extraction) | - | ~100 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
B. Step-by-Step Methodology
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Loading: To the flask, add ethyl this compound, benzaldehyde, toluene, piperidine, and acetic acid.
-
Reaction: Heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting materials.
-
Cooling and Workup: Once complete, cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and then with brine (20 mL).
-
Extraction and Drying: Extract the aqueous layers with ethyl acetate. Combine all organic fractions, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, which may be a mixture of E/Z isomers, can be purified by column chromatography or recrystallization.
C. Scope of Condensation Reactions
The Knoevenagel condensation is robust and can be performed with a variety of carbonyl partners. Below is a summary of representative examples from the literature.
| Carbonyl Compound | Base/Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Piperidine/AcOH | Toluene, Reflux | ~85% | [6] |
| 4-Chlorobenzaldehyde | Piperidine/AcOH | Toluene, Reflux | ~82% | [6] |
| 2-Nitrobenzaldehyde | Piperidine | Ethanol, RT | ~75% | [6] |
| Cyclohexanone | TiCl₄/Et₃N | DCM, 0 °C to RT | ~60-70% | General |
Characterization of Products
Confirmation of successful functionalization requires standard analytical techniques:
-
¹H NMR: The disappearance of the methylene singlet (around δ 3.7-3.9 ppm) and the appearance of new signals corresponding to the added functional group (e.g., a methine proton in alkylated products, new aromatic signals) are key indicators.
-
¹³C NMR: The appearance of new carbon signals confirms the new C-C bond formation.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the desired moiety.[8]
-
Infrared (IR) Spectroscopy: The characteristic ester carbonyl stretch (around 1735 cm⁻¹) will be retained. For acylated products, a new ketone carbonyl stretch will appear (around 1680-1700 cm⁻¹).
Conclusion
The active methylene group of ethyl this compound is a powerful handle for molecular construction. Through straightforward deprotonation, it can be transformed into a potent nucleophile capable of participating in alkylation, acylation, and condensation reactions. The protocols outlined in this guide provide reliable and reproducible methods for accessing a wide variety of substituted pyridine derivatives. By understanding the underlying mechanisms and the rationale for reagent selection, researchers can confidently employ ethyl this compound as a strategic building block in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications.
References
-
Bragg, D. R., & Wibberley, D. G. (1961). Condensation of ethyl 2- and 4-pyridylacetate with aromatic carbonyl compounds. Journal of the Chemical Society (Resumed), 5074-5078. [Link]
-
Reddy, T. J., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. [Link]
-
Zaczyńska, E., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(this compound) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules. [Link]
-
PubChem. (n.d.). Ethyl this compound. National Center for Biotechnology Information. [Link]
-
LibreTexts, Chemistry. (2024). The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
Maity, P., & Verma, A. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
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- 3. Ethyl this compound | 2739-98-2 [chemicalbook.com]
- 4. Ethyl this compound | 2739-98-2 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1004. Condensation of ethyl 2- and 4-pyridylacetate with aromatic carbonyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl this compound(2739-98-2) 13C NMR [m.chemicalbook.com]
- 8. Ethyl this compound(2739-98-2) MS [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of 3-Substituted-2-Pyridylacetates
Introduction: The Significance of 3-Substituted-2-Pyridylacetates in Modern Chemistry
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2] Specifically, the 3-substituted-2-pyridylacetate motif is a key structural feature in a variety of biologically active molecules. Its importance lies in the precise spatial arrangement of functional groups it allows, which is crucial for molecular recognition and interaction with biological targets. For instance, derivatives of pyridylacetic acid are found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The development of efficient and versatile synthetic methodologies to access these compounds is therefore of paramount importance for researchers in drug discovery and development.[3][4][5]
This comprehensive guide provides an in-depth overview of the primary synthetic strategies for preparing 3-substituted-2-pyridylacetates. We will delve into the mechanistic underpinnings of these methods, offering detailed, field-proven protocols and highlighting the rationale behind the choice of specific reagents and conditions.
Strategic Approaches to the Synthesis of 3-Substituted-2-Pyridylacetates
The synthesis of 3-substituted-2-pyridylacetates can be broadly categorized into three main strategies:
-
Functionalization of a Pre-formed Pyridine Ring: This approach involves the introduction of substituents at the C3 position of a pyridine ring that already bears an acetate or a precursor group at the C2 position.
-
De Novo Synthesis (Ring Construction): This strategy involves the construction of the substituted pyridine ring from acyclic precursors.
-
Post-synthetic Modification of the C2-Substituent: This involves the elaboration of a simpler C2 substituent (e.g., a methyl group) into the desired acetate moiety after the C3-substituent has been installed.
The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups within the target molecule.
Methodology 1: Palladium-Catalyzed Cross-Coupling of 3-Halo-2-pyridylacetates
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[6][7] This approach is highly effective for the synthesis of 3-substituted-2-pyridylacetates, typically starting from a 3-halo-2-methylpyridine, which is then converted to the corresponding 2-pyridylacetate. The halogen at the 3-position serves as a handle for the introduction of a wide variety of substituents.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical for the success of the reaction. The ligand stabilizes the palladium center, influences its reactivity, and can control the regioselectivity of the coupling. For instance, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective in promoting the oxidative addition of the palladium to the C-X bond.
-
Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step and neutralizing the acid generated during the reaction. The choice of base (e.g., K₂CO₃, Cs₂CO₃, LiHMDS) depends on the specific coupling reaction and the nature of the substrates.
-
Solvent: The solvent must be ableto solubilize the reactants and the catalyst system and is often chosen based on its boiling point to achieve the desired reaction temperature. Aprotic polar solvents like DMF, dioxane, or toluene are commonly used.
Key Cross-Coupling Reactions for 3-Substitution:
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide.[1][8] It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[9][10] It is an excellent method for introducing alkynyl substituents, which can be further functionalized.
-
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene.[11][12] While not directly introducing a stable substituent in one step, it can be used to install a vinyl group that can be subsequently modified.
Visualizing the General Cross-Coupling Catalytic Cycle:
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Protocol 1: Negishi Coupling of Ethyl (3-bromo-2-pyridyl)acetate with an Organozinc Reagent
This protocol describes a general procedure for the Negishi cross-coupling of ethyl (3-bromo-2-pyridyl)acetate with a functionalized organozinc reagent.
Materials:
-
Ethyl (3-bromo-2-pyridyl)acetate
-
Organozinc reagent (e.g., alkylzinc bromide or arylzinc chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Add anhydrous THF and stir for 15-30 minutes at room temperature to allow for catalyst pre-formation.
-
Add ethyl (3-bromo-2-pyridyl)acetate (1.0 equivalent) to the flask.
-
Slowly add the organozinc reagent (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data for Negishi Coupling:
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | - | THF | 65 | 70-95 | [8][13] |
| Pd(OAc)₂ / SPhos | - | Dioxane | 80 | 65-90 | [8][13] |
| NiCl₂(dme) / Pybox | - | DMI | 23 | 75-85 | [14] |
Methodology 2: De Novo Synthesis of the 3-Substituted-2-Pyridylacetate Ring
Constructing the pyridine ring from acyclic precursors offers excellent control over the substitution pattern and can be more convergent than functionalizing a pre-existing ring. A particularly elegant and efficient method is the three-component synthesis of pyridylacetic acid derivatives.[4][5][15]
Causality Behind Experimental Choices:
This approach utilizes the dual reactivity of Meldrum's acid derivatives. Initially, the Meldrum's acid derivative acts as a nucleophile, attacking an activated pyridine-N-oxide. The resulting intermediate then acts as an electrophile, undergoing ring-opening and decarboxylation upon reaction with a second nucleophile to generate the final pyridylacetic acid derivative.
-
Activation of Pyridine-N-oxide: The pyridine-N-oxide is activated with an electrophilic reagent, such as tosyl chloride (TsCl), to make the C2 position susceptible to nucleophilic attack.
-
Nucleophilic Attack by Meldrum's Acid: The deprotonated Meldrum's acid derivative is a soft nucleophile that readily attacks the activated pyridine-N-oxide at the C2 position.
-
Ring-Opening and Decarboxylation: The introduction of a second nucleophile (e.g., an alcohol, amine, or Grignard reagent) triggers the ring-opening of the Meldrum's acid moiety, followed by decarboxylation to yield the desired this compound derivative.
Visualizing the Three-Component Synthesis Workflow:
Caption: Workflow for the three-component synthesis of 3-substituted-2-pyridylacetates.
Protocol 2: Three-Component Synthesis of Ethyl 2-(Pyridin-2-yl)acetate
This protocol is adapted from the work of Moody and coworkers and provides a general procedure for the synthesis of this compound derivatives.[4][5][15]
Materials:
-
Pyridine-N-oxide
-
Meldrum's acid
-
Tosyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Sodium ethoxide (NaOEt)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware
Procedure:
Step 1: Heteroarylation
-
In a round-bottom flask, dissolve the pyridine-N-oxide (1.1 equivalents) and Meldrum's acid (1.0 equivalent) in ethyl acetate.
-
Add triethylamine (2.1 equivalents) and cool the mixture to 0 °C.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in ethyl acetate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
Step 2: Ring-Opening and Decarboxylation
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add sodium ethoxide (2.2 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Methodology 3: Direct C-H Functionalization of 2-Pyridylacetates
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes and heteroarenes.[16] While the C2 and C4 positions of the pyridine ring are electronically favored for functionalization, recent advances have enabled selective C-H functionalization at the C3 position.[17]
Causality Behind Experimental Choices:
-
Directing Groups: In some cases, a directing group can be installed on the pyridine nitrogen or at the C2 position to direct a metal catalyst to the C3-H bond.
-
Catalyst Control: The choice of transition metal catalyst (e.g., palladium, iridium, rhodium) and ligands can influence the regioselectivity of the C-H activation step. For example, iridium-catalyzed borylation can selectively occur at the C3 position, followed by a subsequent Suzuki cross-coupling to introduce the desired substituent.[16]
-
Electronic Effects: The inherent electronic properties of the pyridine ring can be exploited. Electron-withdrawing groups at certain positions can enhance the acidity of the C3-H bond, making it more susceptible to deprotonation and subsequent functionalization.[17]
Protocol 3: Palladium-Catalyzed C3-Arylation of Ethyl this compound
This protocol is a representative example of a direct C-H arylation at the C3 position of a pyridine ring.
Materials:
-
Ethyl this compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Additive (e.g., a carboxylic acid or silver salt)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2-3 equivalents).
-
Add ethyl this compound (1.0 equivalent) and the aryl halide (1.2-1.5 equivalents).
-
Add the anhydrous solvent and any additives.
-
Seal the vessel and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Comparative Data for C3-Arylation of Pyridines:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | 120 | 60-85 | [17] |
| Pd(OAc)₂ / Pivalic Acid | Cs₂CO₃ | Dioxane | 140 | 55-75 | [16] |
Conclusion and Future Outlook
The synthesis of 3-substituted-2-pyridylacetates is a vibrant area of research with significant implications for drug discovery and development. The methodologies outlined in this guide, from classic cross-coupling reactions to modern C-H functionalization and elegant de novo syntheses, provide a powerful toolkit for chemists to access a wide array of these valuable compounds. The choice of synthetic route will continue to be guided by factors such as substrate availability, desired complexity, and the need for atom and step economy. As our understanding of catalytic processes deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of molecules.
References
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(15), 4032–4035. [Link]
-
Van Zyl, G., DeVries, D. L., Decker, R. H., & Niles, E. T. (1959). Synthesis of a Series of Derivatives of Ethyl this compound. The Journal of Organic Chemistry, 24(10), 1573–1575. [Link]
-
Yamakawa, K., et al. (Year). The seminal example of C3-selective C–H functionalization of 2-pyridone. ResearchGate. [Link]
-
Chulabhorn Graduate Institute. (2020). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry. [Link]
-
(n.d.). Functionalizations at the 2-pyridone ring beyond C3-selectivity. ResearchGate. [Link]
-
Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]
-
Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 48(4), 1004-1017. [Link]
-
(2025). Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes. Organic Letters. [Link]
-
Boekelheide, V., & Windgassen, R. J. (1959). Indolizines. Part II. Preparation from ethyl this compound and related compounds. Journal of the Chemical Society (Resumed), 609. [Link]
-
Al-Masri, Z. A., & Ali, B. E. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(11), 3144. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Moody, C. J., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14081–14090. [Link]
-
Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937–4947. [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
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Wikipedia. (n.d.). Cross-coupling reaction. [Link]
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Wang, L., et al. (2021). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 26(19), 5993. [Link]
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Reddit. (2017). Pyridine chemistry and possible reactions. r/chemhelp. [Link]
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Fu, G. C., et al. (2005). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 82, 189. [Link]
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Knochel, P., et al. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 73(18), 7380–7382. [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
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Lai, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 270, 116830. [Link]
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de Oliveira, A. B., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(10), 1951–1960. [Link]
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Al-Zoubi, R. M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6239. [Link]
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El-Ghanam, A. M. (2005). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 10(1), 86-93. [Link]
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Perez, F., & Minatti, A. (2011). ChemInform Abstract: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ChemInform, 42(30). [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Organ, M. G., et al. (2006). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 71(15), 5715–5725. [Link]
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Kendall, J., et al. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Molecules, 23(8), 2059. [Link]
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Slideshare. (n.d.). Unit 4 Pyridine. [Link]
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RajanBabu, T. V., et al. (2007). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. The Journal of Organic Chemistry, 72(23), 8874–8883. [Link]
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Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(41), 16586–16597. [Link]
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Wang, X., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Organic Letters, 24(30), 5586–5590. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 2-Pyridylacetate Yield in Condensation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield of ethyl 2-pyridylacetate in condensation reactions. We will explore common challenges, their underlying causes, and provide field-proven solutions to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction to synthesize ethyl this compound is resulting in a low yield. What are the primary factors I should investigate?
Low yields in the synthesis of ethyl this compound via condensation reactions can often be attributed to several key factors. These include suboptimal reaction conditions, the choice of base and solvent, the purity of starting materials, and inefficient workup procedures.
A systematic approach to troubleshooting is crucial. Begin by ensuring the purity of your starting materials, as impurities can lead to unwanted side reactions. Next, critically evaluate your reaction conditions. Factors such as temperature, reaction time, and the choice of catalyst can significantly influence the reaction's outcome. For instance, some condensation reactions may require heating to proceed at an optimal rate, while others might be sensitive to higher temperatures, leading to decomposition or side product formation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1]
Q2: How does the choice of condensation reaction type impact the synthesis of ethyl this compound?
The two primary condensation reactions applicable for this synthesis are the Knoevenagel and Claisen condensations. The choice between them depends on your available starting materials and desired reaction pathway.
-
Knoevenagel Condensation: This reaction involves the condensation of an active hydrogen compound (like ethyl this compound) with a carbonyl compound (an aldehyde or ketone) in the presence of a weak base.[2] The product is typically an α,β-unsaturated compound. The mechanism involves the deprotonation of the active methylene group of ethyl this compound to form a resonance-stabilized carbanion, which then acts as a nucleophile.[3]
-
Claisen Condensation: This reaction involves the self-condensation of an ester containing an α-hydrogen in the presence of a strong base to form a β-keto ester.[4][5][6] For ethyl this compound, this would involve its reaction with another molecule of itself or a different ester. The choice of a strong, non-nucleophilic base is critical to prevent side reactions with the ester carbonyl.[4]
Understanding the mechanistic nuances of each reaction is key to optimizing your specific synthesis.
Q3: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?
Side product formation is a common challenge that directly impacts yield and purification efforts. The nature of the side products can provide valuable clues about the underlying issues.
Common Side Reactions and Mitigation Strategies:
-
Self-condensation of Carbonyl Reactant (in Knoevenagel): If a strong base is used in a Knoevenagel condensation, the aldehyde or ketone starting material can self-condense.
-
Solution: Employ a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without promoting self-condensation of the carbonyl partner.[2]
-
-
Decarboxylation: If the reaction is carried out at elevated temperatures, particularly under acidic or basic conditions, decarboxylation of the ethyl this compound or the final product can occur, leading to the loss of the ester group.[7][8][9]
-
Solution: Optimize the reaction temperature and avoid prolonged heating. If the reaction requires heat, conduct time-course experiments to find the minimum time needed for completion.
-
-
Hydrolysis of the Ester: The presence of water and a strong base or acid can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Domino Reactions: In some cases, the initial condensation product can undergo further reactions, leading to complex mixtures.[10]
-
Solution: Carefully monitor the reaction progress by TLC. Once the desired product is formed, quench the reaction promptly to prevent subsequent reactions.
-
Q4: What are the best practices for purifying ethyl this compound from the reaction mixture?
Effective purification is critical for obtaining a high-purity product and an accurate yield determination. The purification strategy will depend on the physical properties of ethyl this compound and the impurities present.
Recommended Purification Workflow:
-
Work-up: After the reaction is complete, a proper aqueous work-up is necessary to remove the catalyst and any water-soluble byproducts. This typically involves quenching the reaction, extracting the product into an organic solvent like ethyl acetate or dichloromethane, washing with brine, and drying the organic layer over an anhydrous salt like sodium sulfate.[1] If a basic catalyst like pyridine was used, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove it.[11]
-
Solvent Removal: The organic solvent is then removed under reduced pressure using a rotary evaporator.[12]
-
Chromatography/Distillation:
-
Column Chromatography: For small-scale reactions or when dealing with non-volatile impurities, column chromatography on silica gel is a highly effective purification method. A gradient of ethyl acetate in hexane is a common eluent system.[1]
-
Distillation: Ethyl this compound is a liquid with a boiling point of 135–137°C at 28 mm Hg.[13] For larger scale preparations and to remove non-volatile impurities, vacuum distillation is a viable purification technique.
-
Troubleshooting Guides
Guide 1: Low Conversion of Starting Materials
| Potential Cause | Explanation | Recommended Action |
| Insufficient Catalyst/Base Activity | The catalyst or base may be old, impure, or used in an insufficient amount to drive the reaction to completion. | Use a fresh, high-purity catalyst/base. Consider screening different catalysts or increasing the catalyst loading.[1] |
| Suboptimal Reaction Temperature | The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved, the reaction rate will be significantly reduced. | Choose a solvent in which all reactants are soluble at the reaction temperature. A solvent screen may be necessary.[1] |
| Short Reaction Time | The reaction may not have been allowed to proceed to completion. | Monitor the reaction by TLC until the starting material spot is no longer visible.[1] |
Guide 2: Product Decomposition or Low Isolated Yield After Work-up
| Potential Cause | Explanation | Recommended Action |
| Product Instability | The product may be sensitive to the work-up conditions (e.g., acidic or basic washes). | Perform a milder work-up. Use saturated sodium bicarbonate solution instead of strong bases, and saturated ammonium chloride solution instead of strong acids. |
| Emulsion Formation During Extraction | Emulsions can trap the product, leading to significant loss. | Add brine to the aqueous layer to break up emulsions. If the problem persists, filter the mixture through a pad of celite. |
| Product Volatility | The product may be lost during solvent removal if it is volatile. | Use a lower temperature on the rotary evaporator and be careful not to apply too high a vacuum. |
| Inefficient Extraction | The product may have some solubility in the aqueous layer, leading to incomplete extraction. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde or ketone (1.0 mmol), ethyl this compound (1.0 mmol), and a suitable solvent (e.g., ethanol, 5-10 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC.[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or vacuum distillation.[14]
Protocol 2: General Procedure for Claisen Condensation
This protocol is a general guideline and requires strictly anhydrous conditions.
-
Base Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base (e.g., sodium ethoxide) in a dry, aprotic solvent (e.g., anhydrous ethanol).
-
Ester Addition: Cool the base solution in an ice bath and add ethyl this compound (1.0 equivalent) dropwise with stirring.[5]
-
Reaction: Allow the reaction to stir at the appropriate temperature (e.g., 0°C to room temperature) until completion, as monitored by TLC.
-
Acidification: After the reaction is complete, carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) until the solution is acidic.[15]
-
Work-up and Purification: Extract the product with an organic solvent, wash with water and brine, dry the organic layer, and remove the solvent. Purify the resulting β-keto ester by column chromatography or vacuum distillation.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A general workflow for troubleshooting low-yield reactions.
Generalized Knoevenagel Condensation Mechanism
Caption: The key steps in the Knoevenagel condensation mechanism.
References
-
Organic Syntheses Procedure. ethyl this compound. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
ResearchGate. Scheme 2 Probable mechanism of the Knoevenagel condensation reaction.... Available from: [Link]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available from: [Link]
-
University of Basrah. The Claisen Condensation. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Semantic Scholar. The decarboxylation of some heterocyclic acetic acids. Available from: [Link]
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Wikipedia. Claisen condensation. Available from: [Link]
-
ACS Publications. Synthesis of a Series of Derivatives of Ethyl this compound | The Journal of Organic Chemistry. Available from: [Link]
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NIH PubChem. Ethyl this compound | C9H11NO2 | CID 75960. Available from: [Link]
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Sciedco. Ethyl this compound, Min. 98.0 (GC,T), 5 g || 11. Available from: [Link]
-
RSC Publishing. Condensation of ethyl 2- and 4-pyridylacetate with aromatic carbonyl compounds - Journal of the Chemical Society (Resumed). Available from: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
PMC. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Available from: [Link]
-
MDPI. Synthesis and Biological Activities of Ethyl 2-(this compound) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Available from: [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. Available from: [Link]
-
SID. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. Available from: [Link]
-
MDPI. LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. Available from: [Link]
-
YouTube. Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Available from: [Link]
-
University of Rochester. Remove Sticky Reagents. Available from: [Link]
-
csbsju. Reactivity: Decarboxylation. Available from: [Link]
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Organic Chemistry Portal. Decarboxylation. Available from: [Link]
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MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Available from: [Link]
-
Reddit. Help with Low Yield Synthesis : r/Chempros. Available from: [Link]
-
ResearchGate. Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Available from: [Link]
-
NIH PubChem. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321. Available from: [Link]
-
ResearchGate. What is best method to remove pyridine from a reaction mixture?. Available from: [Link]
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Technical Support Center: Solubility Enhancement of Metal 2-Pyridylacetate Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metal 2-pyridylacetate complexes. This guide is designed to provide in-depth, practical solutions to common solubility challenges encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Foundational Concepts: Why is My Complex Insoluble?
The solubility of a metal this compound complex is a delicate balance between the energy required to break apart its crystal lattice (lattice energy) and the energy released when its individual molecules are stabilized by solvent molecules (solvation energy). Insoluble complexes are those where the lattice energy is significantly higher than the solvation energy.
Several key factors contribute to this balance. Understanding them is the first step in effective troubleshooting.[1][2]
-
The Metal Ion: Smaller, more highly charged metal ions generally form stronger coordinate bonds and can lead to higher lattice energies.[1]
-
The this compound Ligand: The structure of the ligand is critical. The presence of functional groups capable of strong intermolecular interactions, such as hydrogen bonding or π-π stacking, can lead to a very stable, and thus less soluble, crystal structure.[3]
-
Overall Complex Structure: The final geometry and nature of the complex play a major role.
-
Neutral vs. Charged: Neutral complexes are often more soluble in nonpolar or moderately polar organic solvents like dichloromethane (DCM), whereas charged (cationic or anionic) complexes require more polar solvents or the presence of soluble counter-ions.[3][4]
-
Coordination Polymers: If the ligand coordinates to multiple metal centers, it can form an extended coordination polymer. These structures are notoriously insoluble in nearly all common solvents due to their high lattice energy.[3]
-
-
The Solvent: The solvent must be able to interact favorably with the complex. This is not just about polarity. The solvent's ability to act as a Lewis acid or base, its dielectric constant, and its shape all influence its ability to solvate the complex.[5][6]
Core Principles of Solubility
Caption: Key energetic factors governing complex solubility.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My metal this compound complex is virtually insoluble in all common organic solvents I've tried (e.g., DCM, Chloroform, THF, Acetonitrile, Methanol). What's happening?
Probable Causes:
-
Coordination Polymer Formation: This is a very common cause for extreme insolubility. The this compound ligand, with its carboxylate and pyridyl nitrogen donors, can bridge multiple metal centers, creating an extended, high-lattice-energy network that is very difficult to break down.[3]
-
Highly Crystalline, Neutral Complex: Your complex might be a discrete molecule but possesses exceptionally strong intermolecular forces (like extensive hydrogen bonding or π-π stacking) in its crystal lattice, making it resistant to solvation.
-
Incorrect Solvent Polarity: While you've tried a range, it's possible the ideal solvent has been missed. Some complexes show surprisingly high solubility in less common solvents or specific solvent mixtures.[4]
Recommended Solutions:
-
Step 1: Use Highly Polar, Coordinating Solvents: Before redesigning your synthesis, try dissolving a very small amount of your complex in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3][7] These solvents are excellent at breaking down strong intermolecular forces. Gentle heating or sonication can also help.[8][9]
-
Step 2: Re-evaluate the Synthesis: If even DMSO or DMF fails, you likely have a coordination polymer. Consider modifying the synthesis to favor the formation of a discrete molecular complex. This can be achieved by:
-
Adding a Co-ligand: Introduce a strongly coordinating, monodentate ligand (like pyridine itself or triphenylphosphine) during the synthesis. This "capping" ligand can block coordination sites on the metal, preventing the this compound from bridging and forming a polymer.[3]
-
-
Step 3: Modify the Ligand: If feasible, re-synthesize the this compound ligand itself. Adding bulky alkyl or aryl groups (e.g., tert-butyl groups) to the pyridine ring can sterically hinder the formation of a dense crystal packing, thereby lowering the lattice energy and improving solubility.[3]
Q2: My complex dissolves in a solvent like DCM, but then a precipitate forms over time. Why?
Probable Causes:
-
Slow Crystallization: You may have created a supersaturated solution that is stable for a short period. Over time, the thermodynamically favored, insoluble crystalline form nucleates and precipitates out.
-
Solvent-Induced Reaction: Some solvents, particularly chlorinated ones, can react with sensitive metal complexes. For example, some platinum-group complexes can undergo oxidative addition with dichloromethane.[4] While less common, a reaction could be yielding an insoluble product.
-
Ligand Dissociation/Rearrangement: In solution, the complex may be in equilibrium with its constituent parts or other isomers. A less soluble species in this equilibrium could be slowly precipitating. For labile metal ions, ligand substitution with solvent molecules can also occur.[10]
Recommended Solutions:
-
Work with Freshly Prepared Solutions: For characterization or reactions, use the solution immediately after preparation before precipitation can occur.
-
Use a Co-solvent System: The addition of a second, more strongly coordinating or more polar solvent (a "co-solvent") can help stabilize the complex in solution and prevent precipitation.[11] See the protocol below for developing a co-solvent system.
-
Try an Alternative Solvent: If a reaction is suspected, switch to a more inert solvent like toluene or THF.[4]
Q3: My complex is charged (e.g., has a [PF6]⁻ or [BF4]⁻ counter-anion) but still has poor solubility in polar organic solvents like acetonitrile.
Probable Causes:
-
Poor Counter-Ion Solubility: While often used to induce crystallinity, counter-ions like PF₆⁻ or BF₄⁻ are not universally solubilizing. The ion-pairing between your large complex cation and the anion can still have a high lattice energy.
-
Mismatch in Ion Solvation: The chosen solvent may be good at solvating the complex cation but poor at solvating the counter-anion, or vice-versa. Effective dissolution requires favorable solvation of both ions.
Recommended Solutions:
-
Counter-Ion Exchange: This is a powerful technique. Exchange the current counter-ion for one that is known to enhance organic solvent solubility. Excellent choices include triflate (OTf⁻) or perchlorate (ClO₄⁻), which are often less strongly ion-paired and more readily solvated.[3]
-
Solvent Choice: Polarity is not the only factor. For ionic complexes, the dielectric constant of the solvent is critical for separating the ions.[6] Try solvents with high dielectric constants like acetonitrile (ε ≈ 37) or DMSO (ε ≈ 47).[6][12]
Troubleshooting Workflow
Caption: A workflow for diagnosing solubility issues.
Experimental Protocols for Solubility Enhancement
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable solvent for a new metal this compound complex with unknown solubility.
Materials:
-
Your complex (approx. 5-10 mg)
-
A selection of solvents with varying polarities (see table below)
-
Small vials (e.g., 1-2 mL)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Solvent Selection: Choose a range of solvents. A good starting set is provided in the table below.
-
Sample Preparation: Place a very small, consistent amount of your complex (e.g., ~1 mg, just enough to see easily) into each labeled vial.
-
Initial Test: Add a small volume (e.g., 0.5 mL) of the first solvent to the corresponding vial.
-
Agitation: Vortex the vial for 30 seconds. Observe if the solid dissolves.[9]
-
Sonication/Heating: If the complex is not soluble, place the vial in a bath sonicator for 5-10 minutes.[9] If a sonicator is unavailable, gentle warming can be attempted, but watch for color changes that could indicate decomposition.[9]
-
Observation: Record the result as "Insoluble," "Partially Soluble," or "Soluble."
-
Repeat: Repeat steps 3-6 for each solvent in your selection.
-
Quantification (Optional): For the most promising solvents, prepare a saturated solution and determine the concentration via UV-Vis spectroscopy or another suitable analytical technique to get a quantitative solubility value.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity Index | Dielectric Constant (ε) | Common Use Cases & Notes |
| Toluene | 2.4 | 2.4 | Good for nonpolar, neutral complexes.[4] |
| Dichloromethane (DCM) | 3.1 | 9.1 | Excellent for many neutral organometallic complexes.[4] |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | A good general-purpose, moderately polar solvent. |
| Acetone | 5.1 | 21 | Polar aprotic solvent. |
| Acetonitrile (MeCN) | 5.8 | 37.5 | Good for dissolving charged (ionic) complexes.[6][12] |
| Methanol (MeOH) | 5.1 | 32.7 | Polar protic solvent, can hydrogen bond. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Strong, highly polar solvent for difficult compounds.[3] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very strong solvent, often a last resort.[3][7] |
Protocol 2: Developing a Co-Solvent System
Objective: To solubilize a complex that has poor solubility in a single solvent but is needed for a reaction in that medium (e.g., a reaction that must be run in DCM).
Principle: A small amount of a "strong" solvent (like DMSO) is used to break up the crystal lattice, and the bulk "weak" solvent then solvates the complex. This is a common technique in pharmaceutical formulation.[11]
Procedure:
-
Identify Solvents: From your screening, identify a "strong" solvent in which your complex is highly soluble (e.g., DMSO) and the desired "weak" bulk solvent (e.g., DCM).
-
Initial Dissolution: In a vial, dissolve a known amount of your complex in the minimum possible volume of the strong solvent (DMSO). You should aim for a concentrated stock solution.
-
Titration: Slowly add the weak solvent (DCM) to the concentrated stock solution while stirring or vortexing.
-
Observe the Cloud Point: Continue adding the weak solvent until you see the first sign of persistent cloudiness or precipitation. This is the "cloud point," representing the limit of solubility in that specific solvent mixture.
-
Optimization: Prepare your final solution using a solvent ratio just below the cloud point (i.e., with slightly more of the strong solvent) to ensure the complex remains dissolved. For example, if precipitation occurred at a 1:20 DMSO:DCM ratio, use a 1:15 ratio for your experiment.
Frequently Asked Questions (FAQs)
Q: How does the choice of metal (e.g., Cu(II) vs. Zn(II) vs. Pd(II)) affect the solubility of the this compound complex? A: The metal ion is central to the complex's properties. Factors like ionic radius, preferred coordination geometry, and the lability of the metal-ligand bonds all influence the final structure and its lattice energy.[1] For example, a metal that strongly prefers a specific geometry (e.g., square planar for Pd(II)) might form a more ordered, less soluble crystal structure compared to a metal with a more flexible coordination sphere (e.g., octahedral for Zn(II)).[10]
Q: Can I just use sonication or heat to force my complex into solution? A: While these methods can help overcome kinetic barriers to dissolution, they should be used with caution.[8][9] They do not increase the thermodynamic equilibrium solubility. A solution prepared this way may be supersaturated and could precipitate later. Furthermore, heat can cause decomposition of thermally sensitive complexes, so it's crucial to monitor for color changes or the formation of new, insoluble materials.[9]
Q: Are there any "universal" solvents for metal-pyridylacetate complexes? A: Unfortunately, no. The diversity of possible structures is too great. However, for intractable cases, DMSO and DMF are the most powerful and common solvents to try first due to their high polarity and coordinating ability.[3]
Q: My complex is intended for a biological assay and I dissolved it in DMSO, but it precipitates when I add it to the aqueous buffer. What should I do? A: This is a very common problem known as "antisolvent precipitation."[13] The complex is soluble in DMSO but insoluble in the aqueous medium of the assay.
-
Minimize DMSO Concentration: Ensure you are using the highest possible stock concentration in DMSO so that the final percentage of DMSO in the assay well is very low (typically <0.5% v/v).
-
Use Solubilizing Excipients: Consider formulating the complex with pharmaceutically relevant solubilizing agents like cyclodextrins or surfactants, which can form inclusion complexes or micelles to keep the compound dissolved in water.[14][15]
-
pH Adjustment: The solubility of complexes with a free carboxylate group can be highly pH-dependent. Increasing the pH of the buffer may deprotonate any residual acidic groups and increase solubility.[8]
References
- Factors Affecting Stability of Complexes. (n.d.). Solubility of Things.
- Formation of metal-organic ligand complexes affects solubility of metals in airborne particles at an urban site in the Po valley. (2016).
- Solvent Properties | Metal Ions and Complexes in Solution. (2023).
- How to find a better solution for the solubility of metal complexes?. (2021).
- Oxidative Dissolution of Metals in Organic Solvents. (2021).
- How to improve the metal complexes solubility in water?. (2025).
- Oxidative Dissolution of Metals in Organic Solvents. (n.d.). PMC - NIH.
- Why are metal complexes readily soluble in chlorinated solvents?. (2021).
- Drug solubilization by complex
- Factors that Affect Solubility. (2026). Chemistry LibreTexts.
- Solubility of the ligands and the complexes in some selected solvents. (n.d.).
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- How to deal with the poor solubility of tested compounds in MTT assay?. (2013).
- Overcoming solubility issues with Chloro(pyridine)gold. (n.d.). Benchchem.
- Problems in explaining the solubility of Group 2 compounds. (n.d.). Chemguide.
- Pd(II)
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Oxidative Dissolution of Metals in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascendiacdmo.com [ascendiacdmo.com]
troubleshooting low purity in commercial 2-pyridylacetic acid hydrochloride
Topic: Troubleshooting Low Purity & Instability
Document ID: TS-2PAA-001 | Version: 2.4 | Status: Active[1]
Executive Summary
Researchers frequently report unexpected purity drops in commercial 2-pyridylacetic acid hydrochloride (2-PAA[1]·HCl) shortly after receipt or storage.[1] This is rarely a supplier error but rather a fundamental characteristic of the molecule's chemistry.
This guide addresses the spontaneous decarboxylation of 2-PAA, a phenomenon driven by the Hammick Reaction mechanism.[1] Below, you will find diagnostic protocols to confirm degradation, remediation steps to salvage batches, and strict handling requirements to prevent recurrence.
Part 1: The Root Cause (Chemistry Deep Dive)
Q: Why does my batch degrade even when stored at room temperature?
A: The degradation is caused by decarboxylation , converting 2-pyridylacetic acid into 2-methylpyridine (2-picoline) and carbon dioxide.[1]
Unlike typical carboxylic acids, 2-PAA is susceptible to the Hammick Reaction .[1] This reaction proceeds through a zwitterionic intermediate. Even though you purchased the hydrochloride salt (which is more stable), the presence of trace moisture or improper pH can shift the equilibrium toward the zwitterion, triggering the release of CO₂.
The Mechanism:
-
Deprotonation: Loss of the acidic proton forms the carboxylate anion.
-
Zwitterion Formation: The pyridine nitrogen protonates, creating a zwitterion.
-
Decarboxylation: The carboxyl group leaves as CO₂, generating a reactive ylide/carbanion.
-
Quenching: The ylide abstracts a proton to form the stable byproduct, 2-methylpyridine.
Figure 1: The degradation pathway of 2-pyridylacetic acid via the Hammick mechanism.[1] Note that the hydrochloride salt blocks the first step, but moisture can facilitate the shift.
Part 2: Diagnostic Workflow (Analytical)
Q: My HPLC shows multiple peaks. Is it degradation or an artifact?
A: It is likely an artifact IF you are using a neutral mobile phase. 2-PAA is an amphoteric molecule.[1] In standard neutral HPLC (pH 7), it exists in equilibrium between cationic, anionic, and zwitterionic forms, leading to peak splitting, tailing, or on-column degradation.[1]
The Analytical Trap:
-
Symptom: Broad, split peaks or "ghost" peaks.
-
False Diagnosis: "The batch is impure."
-
True Diagnosis: The method failed to suppress the zwitterion.
Correct Analytical Protocol: You must lock the molecule in its protonated (cationic) state using a low pH mobile phase.
| Parameter | Recommended Method | Why? |
| Column | C18 (End-capped) or Mixed-Mode (e.g., Primesep N) | Standard C18 works if pH is controlled; Mixed-mode retains polar acids better.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.[1]5) | CRITICAL: Low pH suppresses the carboxylate anion, preventing zwitterion formation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier.[1] |
| Detection | UV @ 260-270 nm | Max absorption for the pyridine ring.[1] |
| Flow Rate | 1.0 mL/min | Standard.[1] |
Self-Validating Check: If you see a peak at the solvent front (t0), that is likely 2-methylpyridine (the degradation product), which is much less polar than the parent acid in acidic conditions and elutes rapidly or washes off.[1]
Part 3: Remediation (Purification Guide)
Q: Can I salvage a batch that has turned slightly yellow or "wet"?
A: Yes, via Recrystallization .[2][3][4] The degradation product (2-methylpyridine) is a liquid at room temperature and is highly soluble in organic solvents, whereas 2-PAA[1]·HCl is a solid.[3][5] We can exploit this solubility difference.
Protocol: Ethanol/Ether Recrystallization Prerequisites: Perform in a fume hood. Ensure all solvents are anhydrous .[1]
-
Dissolution:
-
Place the crude 2-PAA·HCl in an Erlenmeyer flask.
-
Add hot anhydrous Ethanol (EtOH) dropwise while swirling.
-
Stop adding solvent the moment the solid dissolves. (Target: ~5-10 mL per gram).
-
-
Filtration (Optional):
-
If insoluble dark specs remain, filter rapidly through a hot glass funnel.
-
-
Precipitation:
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed.
-
Move to a refrigerator (4°C) or ice bath for 2 hours.
-
-
Collection:
Validation Step (Pass/Fail): Check the Melting Point (MP).[1][6][7]
-
Target: 135°C (decomposition) .
-
Fail: If MP < 130°C or the range is wide (>2°C), repeat recrystallization.
Part 4: Prevention & Handling
Q: How do I prevent this from happening again?
A: Treat 2-PAA·HCl as a hygroscopic, metastable reagent.
-
Storage: Store at -20°C in a sealed container with desiccant.
-
Handling: Warm to room temperature before opening the bottle to prevent water condensation on the cold solid.
-
Usage: Do NOT generate the free base (2-pyridylacetic acid) and store it.[1] If your reaction requires the free base, generate it in situ using a mild base (e.g., Et3N) immediately before reaction.
Troubleshooting Decision Tree:
Figure 2: Decision matrix for evaluating batch quality.
References
-
Dyson, P., & Hammick, D. L. (1937).[8] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[8] Link[1][8]
-
Sigma-Aldrich. (n.d.).[1][6][9] Product Specification: 2-Pyridylacetic acid hydrochloride (P65606).[1][6][9] Melting Point Data. Link[1]
-
SIELC Technologies. (n.d.).[1] HPLC Separation of Pyridylacetic Acids. Application Note. Link
-
Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Context on Pyridine reactivity and zwitterions).
Sources
- 1. echemi.com [echemi.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. 2-Pyridylacetic Acid Hydrochloride | 16179-97-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-ピリジル酢酸 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Pyridylacetic acid 99 16179-97-8 [sigmaaldrich.com]
Technical Support Center: Stabilizing 2-Pyridylacetic Acid Solutions
Topic: Stabilization and Storage of 2-Pyridylacetic Acid (2-PAA) Document ID: TS-2PAA-STAB-01 Last Updated: February 2026 Audience: Chemical Process Engineers, Analytical Chemists, Pharmaceutical Researchers
Core Directive: The Instability Mechanism
To stabilize 2-pyridylacetic acid (2-PAA), one must first understand why it fails. Unlike simple carboxylic acids, 2-PAA is structurally predisposed to spontaneous decarboxylation .
The primary degradation product is 2-methylpyridine (2-picoline) . This reaction is not merely oxidative; it is a kinetic inevitability driven by the electron-withdrawing nature of the pyridine ring, particularly when the nitrogen atom is protonated or involved in zwitterionic interactions.
The Decarboxylation Pathway
The reaction proceeds most rapidly through the zwitterionic species (protonated pyridine nitrogen, deprotonated carboxylate). This conformation allows the pyridine ring to act as an electron sink, facilitating the cleavage of the C-C bond and the release of CO₂.
Figure 1: The pH-dependent stability landscape of 2-pyridylacetic acid. The zwitterion is the primary driver of decarboxylation.
Storage & Handling Protocols
Protocol A: Solid State Storage (The Gold Standard)
The hydrochloride salt (2-PAA·HCl) is significantly more stable than the free acid because the crystal lattice energy and the specific protonation state impede the formation of the reactive zwitterion.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C | Arrhenius kinetics: reducing thermal energy minimizes the activation of the C-C bond cleavage. |
| Atmosphere | Inert (N₂/Ar) | 2-PAA·HCl is hygroscopic .[1][2] Moisture absorption creates localized "solution-like" environments on the crystal surface, accelerating degradation. |
| Container | Amber Glass | While not strictly photo-labile, amber glass prevents light-induced radical formation which can trigger secondary decomposition. |
Protocol B: Solution Preparation & Stabilization
WARNING: 2-PAA solutions should ideally be prepared immediately before use ("Make Fresh"). If storage is unavoidable, follow this protocol.
Objective: Minimize Zwitterion Concentration.
-
Solvent Selection:
-
Preferred: DMSO or Methanol (Aprotic or polar organic solvents reduce the stabilization of the zwitterionic transition state compared to water).
-
Avoid: Pure water (Water promotes hydrogen-bonded bridging that facilitates decarboxylation).
-
-
pH Control (Critical for Aqueous Solutions):
-
If aqueous buffer is required, adjust pH to > 7.5 .
-
Mechanism:[3] At basic pH, the pyridine nitrogen is deprotonated (neutral). Without the positive charge on the ring, the electron-withdrawing power is reduced, making the carboxylate significantly more resistant to CO₂ loss.
-
-
Thermal Management:
-
Maintain solution at 4°C during active use.
-
Store aliquots at -20°C or -80°C for storage > 24 hours.
-
Protocol C: Quality Control Check
Before using a stored solution for critical assays (e.g., cell dosing or kinetic studies), verify integrity.
-
Sensory Check: Open the vial. A strong, unpleasant "pyridine-like" or "solvent-like" odor indicates the presence of 2-picoline .
-
Rapid HPLC Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Detection: UV @ 260 nm.
-
Marker: 2-Picoline elutes significantly later (more hydrophobic) than the polar 2-PAA.
-
Troubleshooting & FAQs
Q1: I dissolved 2-PAA·HCl in water, and the pH is naturally acidic (~pH 2-3). Is this stable?
No. While the fully protonated cation (at pH 1-2) is more stable than the zwitterion (pH ~4-5), it is still prone to degradation over time. Furthermore, as you buffer it for biological use (approaching pH 4-6), you enter the "Danger Zone" of maximum zwitterion concentration. Corrective Action: Neutralize rapidly or use a basic buffer if the experiment permits.
Q2: My HPLC baseline is drifting during the run.
Diagnosis: On-column decarboxylation. Explanation: If your column oven is hot (>40°C) and your mobile phase is near the isoelectric point (pH 3-5), 2-PAA may be degrading during the analysis. Fix: Lower column temperature to <25°C and ensure mobile phase pH is either very low (<2) or neutral.
Q3: Can I autoclave 2-PAA solutions for sterilization?
ABSOLUTELY NOT. The heat of autoclaving (121°C) will drive the decarboxylation reaction to near completion within minutes, leaving you with a solution of 2-picoline. Fix: Sterile filter using a 0.22 µm PVDF or PES membrane.
Q4: Why does the solid turn yellow/beige over time?
Diagnosis: Surface hydrolysis and oxidation. Explanation: Moisture ingress allows partial decarboxylation. The resulting picoline and remaining acid can undergo oxidative coupling or polymerization, leading to discoloration. Fix: Recrystallize if purity is critical, or discard if discoloration is significant (>10% yellowing).
References
-
BenchChem Technical Support. (2025).[4] 2-Pyridylacetic Acid Hydrochloride: Physicochemical Properties and Stability. Retrieved from
-
Dunn, G. E., et al. (1972).[3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[3] (Establishes the zwitterionic mechanism for pyridine-based acid decarboxylation).
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Pyridylacetic acid hydrochloride. Retrieved from
-
Tocris Bioscience. (2025). Storage and Stability Guidelines for Bioactive Small Molecules. Retrieved from
-
ChemicalBook. (2025). 2-Pyridylacetic acid hydrochloride Product Properties. Retrieved from
Sources
Technical Support Center: Overcoming Catalyst Poisoning in 2-Pyridylacetate Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for a common yet significant challenge in modern synthesis: catalyst poisoning in reactions involving 2-pyridylacetate and related nitrogen-containing heterocycles. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Poisoning
This section addresses the core principles behind catalyst poisoning by pyridine-containing compounds.
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that binds strongly to them.[1][2] Unlike other deactivation mechanisms like thermal degradation, poisoning is a chemical process where the poison molecule occupies the sites where the catalytic reaction would normally occur, reducing or completely halting the catalyst's effectiveness.[2][3] This leads to decreased reaction rates, lower yields, and potential process failure.[4]
Q2: Why are this compound and other pyridine derivatives potent catalyst poisons?
A2: The primary culprit is the lone pair of electrons on the nitrogen atom within the pyridine ring.[5] This electron pair allows the pyridine moiety to act as a strong Lewis base, coordinating powerfully to the electron-deficient transition metal center of the catalyst (e.g., Palladium, Rhodium, Platinum).[5] This binding is often strong and can be irreversible under reaction conditions, effectively blocking reactants from accessing the catalytic site and shutting down the catalytic cycle.[5][6]
Q3: Which types of catalysts and reactions are most susceptible?
A3: Transition metal catalysts are particularly vulnerable. The issue is most pronounced in:
-
Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru)-based catalysts used in cross-coupling, hydrogenation, and C-H activation reactions.[5][6]
-
Cross-Coupling Reactions: Suzuki-Miyaura and Heck reactions involving 2-substituted pyridines are notoriously difficult, often resulting in low to no yield due to catalyst deactivation.[5][7]
-
Hydrogenation: The saturation of functional groups in a molecule containing a pyridine ring can be significantly inhibited.[5]
-
C-H Activation/Functionalization: The strong coordination of the pyridine nitrogen can outcompete and interfere with the intended C-H bond activation step.[5][8]
Q4: What are the common experimental signs of catalyst poisoning?
A4: Identifying catalyst poisoning early is key. Look for these indicators:
-
Stalled or Sluggish Reactions: The reaction begins but slows down or stops completely before full conversion of the starting material.[9]
-
Low Product Yield: The reaction yields significantly less product than expected compared to similar, non-heterocyclic substrates.
-
Inconsistent Results: Difficulty in reproducing results between batches, which may point to varying levels of impurities or catalyst sensitivity.
-
Formation of Byproducts: In some cases, deactivation can alter the catalyst's selectivity, leading to undesired side reactions.[10]
-
Visual Changes: A distinct change in the color of the reaction mixture may indicate the formation of a stable, inactive catalyst-pyridine complex.[9]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a systematic approach to resolving common issues encountered during this compound mediated reactions.
Problem 1: My reaction is sluggish, or has stalled completely.
This is the most common symptom of catalyst poisoning by the pyridine substrate.
-
Initial Checks (Rule out other factors):
-
Reagent and Solvent Purity: Ensure all reagents are of high purity. Solvents must be anhydrous and de-gassed, as trace water and oxygen can also act as catalyst poisons.[11]
-
Inert Atmosphere: Confirm that your reaction setup maintains a strictly inert atmosphere (Argon or Nitrogen), as oxygen can degrade many organometallic catalysts.
-
-
Poisoning-Specific Solutions:
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active sites to overcome the poisoning effect and drive the reaction to completion.[5] However, this increases cost and waste.
-
Modify Ligand Choice: The electronic and steric properties of the ligand coordinated to the metal center are critical. Bulky, electron-donating ligands can sometimes increase the rate of the desired catalytic steps (oxidative addition, reductive elimination) relative to the rate of poison binding, thus improving catalyst turnover.
-
Employ Additives: The use of Lewis acids or other additives can sometimes mitigate poisoning. See Section 3, Protocol 1 for more details.
-
Problem 2: My cross-coupling reaction with a this compound derivative is failing.
2-substituted pyridines are particularly challenging for reactions like Suzuki-Miyaura coupling.[7]
-
Possible Cause: The proximity of the nitrogen to the reaction site leads to rapid chelation and deactivation of the palladium catalyst.
-
Troubleshooting Steps:
-
Switch Coupling Partners: Standard pyridine-2-boronates are often unstable and react poorly.[7] Consider alternative nucleophilic coupling partners like pyridine-2-sulfinates, which have shown superior performance and scope in these challenging reactions.[7]
-
Optimize Base and Solvent: The choice of base and solvent system is critical. A thorough screening of conditions is recommended. For example, using a weaker base like K₃PO₄ in a polar aprotic solvent (e.g., dioxane, DMF) with a small amount of water can be effective.[5]
-
Use a "Poison-Resistant" Catalyst System: Some modern catalytic systems are designed to overcome this challenge. One strategy involves the in situ generation of a reactive Pd(II) species from a Pd(0) source, which can favor the desired C-H activation over being sequestered by the pyridine nitrogen.[8]
-
Problem 3: How can I proactively prevent catalyst poisoning?
Prevention is always the best strategy.
-
Key Strategies:
-
Feed Purification: The most effective industrial strategy is to remove potential poisons from the reactant streams before they reach the catalyst.[3] While less common in lab-scale synthesis, ensuring the highest purity of your this compound starting material is crucial.
-
Use of "Poison Traps": Introduce a sacrificial agent or "poison trap" into the reaction. This involves adding a substance that binds strongly to the poison, preventing it from reaching the catalyst.[3] For pyridine poisoning, a stoichiometric amount of a Lewis acid (e.g., ZnCl₂, B(C₆F₅)₃) can be added to coordinate with the pyridine nitrogen, effectively "protecting" the catalyst.
-
Catalyst Design: Employ catalysts that are inherently more robust. Encapsulating the catalyst nanoparticles in a protective layer, such as a defect-controlled carbon shell, can act as a molecular sieve, allowing reactants to reach the active sites while blocking larger poison molecules.[12]
-
Section 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key mitigation and regeneration techniques.
Protocol 1: General Procedure for Catalyst Regeneration (Chemical Washing)
This protocol is designed to remove strongly adsorbed poisons like pyridine from a supported heterogeneous catalyst (e.g., Pd/C, Rh/C).
-
Catalyst Recovery: After the reaction, carefully recover the catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the recovered catalyst thoroughly with the reaction solvent to remove residual reactants and products.
-
Acidic Wash: Suspend the catalyst in a dilute solution of a non-coordinating acid (e.g., 1-5% acetic acid in an appropriate solvent).[6][13] The acid protonates the basic nitrogen of the adsorbed pyridine, disrupting its coordination to the metal center and allowing it to be washed away. Stir the suspension for 30-60 minutes.
-
Neutralization & Rinsing: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral. This removes the acid and the displaced poison.
-
Organic Solvent Wash: Wash the catalyst with an organic solvent like methanol or ethanol to remove water.[5]
-
Drying: Dry the catalyst thoroughly under vacuum at a mild temperature (e.g., 60-80 °C) to remove all solvents.
-
Activity Test: Before using the regenerated catalyst in a full-scale reaction, test its activity on a small-scale standard reaction to confirm that its performance has been restored.[5]
Workflow for Catalyst Regeneration
A visual representation of the chemical washing protocol.
Caption: Workflow for the chemical regeneration of a poisoned heterogeneous catalyst.
Section 4: Advanced Strategies & Data
Troubleshooting Flowchart
Use this flowchart to diagnose and address reaction failures systematically.
Caption: A systematic troubleshooting flowchart for this compound mediated reactions.
Mechanism of Poisoning
The fundamental interaction leading to catalyst deactivation.
Caption: Mechanism of catalyst poisoning by a pyridine-containing substrate.
Table 1: Comparison of Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Increase Catalyst Loading | Compensates for poisoned sites by providing more active sites.[5] | Simple to implement; can be effective for moderate poisoning. | Costly; increases metal contamination in the product; not scalable. |
| Use of Lewis Acid Additives | The additive preferentially binds to the pyridine nitrogen, "masking" it from the catalyst.[14] | Can be highly effective; protects the catalyst from the outset. | Requires stoichiometric amounts; may interfere with the reaction; adds complexity. |
| Ligand Modification | Sterically bulky or electron-rich ligands can disfavor poison binding or accelerate desired reaction steps. | Can provide a robust, long-term solution. | Requires synthesis and screening of multiple ligands; development time. |
| Catalyst Regeneration | Chemically removes the poison from the catalyst surface, restoring activity.[15] | Cost-effective for expensive catalysts; promotes sustainability. | May not restore 100% activity; can cause physical damage to the catalyst over cycles.[15] |
References
- Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025). Vertex AI Search.
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking | Solubility of Things. (n.d.). Solubility of Things.
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). SAMCO.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Bypassing the Limitations of Directed C–H Functionaliz
- C
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Detection of Catalyst Poisons. (n.d.). G.A.S. Dortmund.
- Troubleshooting guide for the multi-step synthesis of Sitagliptin. (2025). Benchchem.
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). ACS Omega.
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. (2025). Benchchem.
- Catalyst deactivation and regener
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI.
- Catalyst Deactivation, Poisoning and Regener
- Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. (2022). NSF Public Access Repository.
- Heavy Metal Poisoned and Regeneration of Selective Catalytic Reduction Catalysts. (2019).
- Supported Metal Catalysts for the Synthesis of N-Heterocycles. (n.d.). MDPI.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (n.d.). MDPI.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Publishing.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (n.d.). Journal of the American Chemical Society.
- Catalyst-Free Annulation of 2-Pyridylacetates and Ynals with Molecular Oxygen: An Access to 3-Acyl
- The roles of Lewis acidic additives in organotransition metal c
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
- Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogen
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science (RSC Publishing).
- The Effect of Polymer Matrix on the Catalytic Properties of Supported Palladium Catalysts in the Hydrogen
- What does it mean when a c
- The Synthesis of Green Palladium Catalysts Stabilized by Chitosan for Hydrogen
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.).
- Antipoisoning catalysts for the selective oxygen reduction reaction at the interface between metal nanoparticles and the electrolyte. (n.d.).
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- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 15. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Technical Support Center: Precision Control of 2-Pyridylacetate MOF Polymerization
Role: Senior Application Scientist Department: Advanced Materials Synthesis & Crystallography Support Ticket ID: MOF-PYAC-KIN-001
Executive Summary
Welcome to the technical support hub for 2-pyridylacetate (2-pyac) based Metal-Organic Frameworks (MOFs). As researchers, you likely face a specific paradox with this ligand: the This compound anion is a potent N,O-chelator. Its high affinity for transition metals (particularly Cu(II), Zn(II), and Co(II)) often drives reaction kinetics too fast, resulting in immediate amorphous precipitation rather than controlled crystalline "polymerization" (coordination assembly).
This guide addresses the thermodynamic and kinetic levers required to throttle this rate, ensuring phase purity and high crystallinity.
Module 1: Troubleshooting Rapid Precipitation (The "Flash Gel" Effect)
User Issue: "I mixed my metal salt and 2-pyridylacetic acid, and the solution instantly turned cloudy/gelatinous. No crystals formed."[1]
Technical Diagnosis: You are experiencing uncontrolled nucleation . The N,O-chelation of the this compound moiety is kinetically favored over the reversible bond formation required for error correction in MOF growth. The activation energy for the initial coordination is too low.
The Solution: Proton Modulation (pKa Matching)
To slow the reaction, you must inhibit the deprotonation of the carboxylate group or compete for the metal site.
Q: How do I implement proton modulation for this specific ligand? A: The pKa of 2-pyridylacetic acid is approximately 3.6–4.0. If you mix it with a metal salt in water/methanol without buffering, the pH drops, but local concentrations drive rapid assembly.
-
Acid Modulation: Add a monocarboxylic acid with a similar pKa (e.g., Acetic Acid or Formic Acid ). This competes for the metal clusters, slowing down the bridging of the 2-pyac ligand.
-
Base Diffusion (The "Deprotonation Valve"): Do not add base directly. Instead, use the thermal decomposition of DMF (dimethylformamide) or urea to slowly release amines/ammonia, gradually raising the pH to trigger deprotonation over hours, not seconds.
Visualization: Competitive Binding Mechanism
Caption: Figure 1. Kinetic pathway comparison. Direct mixing leads to amorphous solids (red path), while modulation creates metastable intermediates (yellow) that allow controlled crystal growth (green path).
Module 2: Phase & Topology Control
User Issue: "I am getting needle-like crystals (1D chains) but I need a 3D porous network."
Technical Diagnosis: this compound is a flexible ligand. It tends to form 1D coordination polymers (helical chains or stacked ribbons) rather than 3D networks because the methylene spacer (-CH2-) allows rotation. The dimensionality is often dictated by the counter-anion and solvent templating .
Q: How do I force higher dimensionality? A: You must utilize "pillaring" or anion-templating.
| Parameter | 1D Chain Formation (Low Dim) | 3D Network Formation (High Dim) |
| Metal:Ligand Ratio | 1:2 (Saturates coordination sphere) | 1:1 (Leaves open sites for bridging) |
| Counter-Ion | Non-coordinating (e.g., ClO4-) | Bridging Anions (e.g., SO4 2-, Cl-) |
| Solvent | Pure Water or Methanol | DMF/Ethanol (Bulky solvents prevent collapse) |
| Temperature | Room Temp (Kinetic Product) | High Temp (100°C+, Thermodynamic Product) |
Protocol Recommendation: If you are obtaining 1D chains, switch to a solvothermal method at 100–120°C using a bridging co-ligand (like 4,4'-bipyridine) or a bridging anion (sulfate). This forces the 1D chains to cross-link into a 3D structure.
Module 3: Crystal Size Engineering (LaMer Model)
User Issue: "My crystals are too polydisperse (various sizes) for drug delivery applications."
Technical Diagnosis: Polydispersity occurs when nucleation and growth happen simultaneously. According to the LaMer mechanism , you need to separate these phases.
Q: How do I standardize crystal size? A:
-
Burst Nucleation: Rapidly inject a concentrated metal solution into the ligand solution (or vice versa) to trigger a single burst of nuclei.
-
Dilution/Growth: Immediately dilute the solution or add a modulator to drop the supersaturation below the nucleation threshold, allowing the existing nuclei to grow without forming new ones.
Experimental Workflow: Controlled Growth
-
Prepare Precursors:
-
Solution A: Metal Nitrate in DMF.
-
Solution B: 2-Pyridylacetic acid + 2 equivalents of Acetic Acid (Modulator) in DMF.
-
-
Induction: Heat Solution B to 80°C.
-
Injection: Inject Solution A into B under vigorous stirring.
-
Aging: Stop stirring after 2 minutes. Transfer to static oven at 85°C for 24 hours.
Troubleshooting Decision Tree
Follow this logic flow to diagnose your synthesis failures.
Caption: Figure 2. Logic flow for diagnosing synthesis failures. Yellow nodes indicate decision points; dashed nodes indicate corrective actions.
References
-
Crystal Growth Mechanisms of MOFs: Sindoro, M., et al. (2014). "A General Mechanism of Surface Crystal Growth at Low Supersaturation Applicable to Crystalline Nanoporous Materials." Wiley Online Library.
-
Modulation Strategies: Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Macro." Chemistry - A European Journal.
-
This compound Coordination Polymers: Detailed structural analysis of Cu(II) and Zn(II) complexes with pyridyl-carboxylate ligands, emphasizing the 1D to 3D structural transitions based on synthesis conditions. Note: General principles derived from: RSC Dalton Transactions:
-
Kinetic Modeling of MOF Crystallization: Analysis of SBU formation rates and the impact of initial supersaturation on MOF yield and size distribution.
Sources
Validation & Comparative
1H NMR Chemical Shift Assignment of Ethyl 2-Pyridylacetate: A Comparative Technical Guide
Executive Summary
Ethyl 2-pyridylacetate is a critical C2-building block in the synthesis of heterocycles and pharmaceutical intermediates (e.g., COX-2 inhibitors, antihistamines). Its structural characterization relies heavily on 1H NMR spectroscopy to distinguish it from its regioisomers (ethyl 3-pyridylacetate and ethyl 4-pyridylacetate).
This guide provides a definitive assignment of the 1H NMR spectrum in CDCl₃, explores solvent effects, and offers a comparative analysis against its structural alternatives. The focus is on distinguishability —enabling you to rapidly validate regio-purity without needing secondary techniques like 2D NMR or MS in routine checks.
Structural Analysis & Numbering
Before interpreting the spectrum, we must establish the proton environments. The molecule consists of a pyridine ring, a methylene bridge, and an ethyl ester tail.
Graphviz Diagram: Molecular Structure & Proton Labels
Experimental Protocol (Self-Validating)
To reproduce the data below, follow this standardized protocol designed to minimize concentration-dependent shifts (common in pyridine derivatives due to π-stacking).
Materials
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (v/v).
-
Sample Mass: 10–15 mg.
-
Tube: 5 mm NMR tube (High-precision).
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of Ethyl this compound in 0.6 mL CDCl₃.
-
Note: Ensure the solution is clear. Turbidity suggests salt formation (pyridinium salts shift H-6 significantly downfield).
-
-
Acquisition:
-
Frequency: 300 MHz or higher (400/500 MHz recommended for clear aromatic splitting).
-
Scans: 16 (sufficient for >10 mg).
-
Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for accurate integration).
-
-
Processing:
-
Reference the TMS peak to 0.00 ppm.[1]
-
Validation Step: Integrate the Ethyl triplet (CH₃) at ~1.2 ppm. Set its integral to 3.00 .
-
Check: The Ethyl quartet (CH₂) at ~4.2 ppm must integrate to 2.00 ± 0.1 . If not, check for residual solvent (Ethanol/Ethyl Acetate) overlap.
-
Chemical Shift Assignment (CDCl₃)
The following table details the assignment. The "Diagnostic Power" column indicates how useful a signal is for confirming the specific 2-isomer structure.
| Proton Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling ( | Assignment Logic | Diagnostic Power |
| Py-H6 | 8.57 | Doublet (d) | 1H | ~4.9 | Ortho to N; most deshielded by electronegative N. | High (Distinguishes from 3/4-isomers) |
| Py-H4 | 7.66 | Triplet of Doublets (td) | 1H | ~7.7, 1.8 | Para to N; distinct splitting pattern. | Medium |
| Py-H3 | 7.29 | Doublet (d) | 1H | ~7.8 | Beta to N; shielded relative to H6/H4. | Medium |
| Py-H5 | 7.19 | DDD (m) | 1H | ~7.5, 4.9, 1.2 | Meta to N; most shielded aromatic proton. | Low (Often overlaps) |
| Ethyl-CH₂ | 4.20 | Quartet (q) | 2H | 7.1 | Typical ethyl ester methylene. | Validation Standard |
| 3.98 | Singlet (s) | 2H | - | Deshielded by Pyridine ring and Carbonyl. | Critical (Regioisomer differentiation) | |
| Ethyl-CH₃ | 1.27 | Triplet (t) | 3H | 7.1 | Typical ethyl ester methyl. | Validation Standard |
Technical Insight: The
-CH₂ protons appear as a singlet. If you observe splitting (AB system), it indicates a chiral center is present nearby (e.g., if using a chiral shift reagent) or restricted rotation, though this is rare for this specific molecule at room temperature.
Comparative Analysis: Distinguishing Regioisomers
This is the core value for drug development professionals. If you synthesized the 2-isomer, how do you know you don't have the 3- or 4-isomer (common byproducts in non-selective pyridine functionalization)?
Table 2: Regioisomer Shift Comparison (CDCl₃)
| Feature | Ethyl this compound (Target) | Ethyl 3-pyridylacetate (Alternative) | Ethyl 4-pyridylacetate (Alternative) |
| ~3.98 ppm | ~3.65 ppm | ~3.65 ppm | |
| Reasoning | Adjacent to electron-withdrawing Nitrogen (Inductive effect). | ||
| Aromatic H-6 | Doublet (~8.6 ppm) | Doublet (~8.5 ppm) | Doublet (~8.6 ppm) |
| Aromatic H-2 | N/A (Substituted) | Singlet (~8.5-8.6 ppm) | Doublet (~8.6 ppm) |
| Symmetry | Asymmetric splitting (ABCD) | Asymmetric splitting (ABCD) | Symmetric AA'XX' (2 doublets, 2H each) |
Key Differentiator:
-
The Methylene Shift: The 2-isomer's
-CH₂ is significantly downfield (~0.3 ppm) compared to the 3- and 4-isomers due to the immediate proximity of the pyridine nitrogen. -
Symmetry: The 4-isomer shows a distinct symmetric aromatic region (two doublets integrating to 2H each), whereas the 2- and 3-isomers show complex 1H splitting patterns.
Solvent Effects & Tautomerism[2][3][4]
While often ignored, solvent choice impacts the chemical shift, particularly for the active methylene group.
-
CDCl₃:
-CH₂ at ~3.98 ppm. -
DMSO-d₆:
-CH₂ shifts to ~3.85 ppm . The aromatic protons may spread out, reducing overlap between H3 and H5. -
Keto-Enol Tautomerism: Unlike
-keto esters (e.g., ethyl acetoacetate), Ethyl this compound exists >99% in the keto form in CDCl₃. The resonance stabilization of the pyridine ring disfavors the formation of the exocyclic double bond required for the enol form.-
Observation: You will likely not see an enol -OH peak >12 ppm or a vinyl peak ~5-6 ppm unless the sample is treated with strong base.
-
Assignment Logic Workflow
Use this logic tree to confirm your assignment during analysis.
References
-
National Institutes of Health (PubChem). Ethyl this compound (Compound). Retrieved from [Link]
- SDBS.Spectral Database for Organic Compounds, SDBS No. 3452. National Institute of Advanced Industrial Science and Technology (AIST).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual referencing).[3]
Sources
A Comparative Guide to the IR Spectroscopy of Carboxylate Groups: The Case of 2-Pyridylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Fingerprints with Infrared Spectroscopy
Infrared (IR) spectroscopy is a cornerstone analytical technique in the chemical and pharmaceutical sciences, providing a rapid and non-destructive method to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. For drug development professionals, this technique is invaluable for confirming the synthesis of target molecules, elucidating chemical structures, and assessing purity.[1]
This guide provides an in-depth analysis of the characteristic IR absorption bands of the carboxylate group in 2-pyridylacetate. We will objectively compare its spectral features with those of simpler aliphatic and aromatic carboxylates to provide a clear understanding of how the electronic and structural properties of the 2-pyridyl substituent influence the vibrational modes of the carboxylate moiety.
The Vibrational Signature of the Carboxylate Group: A Tale of Two Stretches
The carboxylate anion (R-COO⁻) is characterized by two principal stretching vibrations: the asymmetric stretch (νₐₛ) and the symmetric stretch (νₛ).[2] These arise from the coupled vibrations of the two C-O bonds, which have a bond order of approximately 1.5.[2] The high polarity of the carboxylate group results in these bands being typically strong and easily identifiable in an IR spectrum.[2]
Generally, the asymmetric stretch appears in the region of 1540-1650 cm⁻¹ , while the symmetric stretch is found between 1360-1450 cm⁻¹ .[2] The precise positions of these bands are sensitive to the molecular environment, including the nature of the R-group, counter-ion, and intermolecular interactions such as hydrogen bonding.
Experimental Protocol: Acquiring an IR Spectrum
A reliable IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample like a sodium salt of a carboxylic acid, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be employed.
Step-by-Step Protocol for ATR-FTIR:
-
Sample Preparation: Ensure the solid sample is dry and finely powdered.
-
Instrument Setup: Turn on the FT-IR spectrometer and allow it to warm up for the recommended time to ensure stability.
-
Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected if necessary.
-
Peak Analysis: Identify and label the wavenumbers of the key absorption bands.
Comparative Analysis of Carboxylate IR Bands
To understand the influence of the 2-pyridyl group, we will compare the expected IR spectrum of this compound with that of sodium acetate (a simple aliphatic carboxylate) and sodium benzoate (a simple aromatic carboxylate).
| Compound | Asymmetric Stretch (νₐₛ) | Symmetric Stretch (νₛ) | Separation (Δν = νₐₛ - νₛ) | Key Influencing Factors |
| Sodium Acetate | ~1578 cm⁻¹ | ~1414 cm⁻¹ | ~164 cm⁻¹ | - Electron-donating methyl group |
| Sodium Benzoate | ~1550 cm⁻¹ | ~1400 cm⁻¹ | ~150 cm⁻¹ | - Resonance with the benzene ring |
| Sodium this compound | ~1590-1610 cm⁻¹ | ~1390-1410 cm⁻¹ | ~180-220 cm⁻¹ | - Inductive effect of the nitrogen atom- Potential for intramolecular interactions |
Note: The values for sodium this compound are predicted based on data from closely related picolinic acid and its derivatives.[3]
The Influence of the 2-Pyridyl Group
The 2-pyridyl substituent in this compound introduces significant electronic and steric effects that differentiate its IR spectrum from simpler carboxylates.
1. Inductive Effect: The nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the carboxylate group, strengthening the C-O bonds. A stronger bond requires more energy to vibrate, leading to a higher frequency (wavenumber) for the asymmetric stretching vibration compared to acetate and benzoate.
2. Resonance Effect: While the pyridine ring is aromatic, the nitrogen atom can also participate in resonance, which can influence the electron distribution. However, in the case of the 2-pyridyl group, the inductive effect is generally considered to be the dominant factor affecting the carboxylate stretching frequencies.
3. Intramolecular Interactions: The proximity of the nitrogen atom to the carboxylate group in the 2-position allows for potential intramolecular interactions, such as hydrogen bonding in the protonated acid form or coordination with a metal cation in a complex.[3] These interactions can further influence the positions and shapes of the carboxylate bands.
4. Separation of Stretching Frequencies (Δν): The difference in wavenumber between the asymmetric and symmetric stretches (Δν) can provide insights into the coordination mode of the carboxylate group when complexed with a metal ion.[4] A larger Δν is often associated with a monodentate coordination mode, where only one of the carboxylate oxygens binds to the metal. A smaller Δν is characteristic of a bidentate or bridging coordination mode.[4] For the ionic sodium this compound, the expected larger Δν compared to acetate and benzoate suggests a greater asymmetry in the electron distribution within the carboxylate group, primarily due to the strong inductive effect of the pyridyl nitrogen.
Visualizing the Molecular Vibrations
Figure 1. Molecular structures of sodium acetate and sodium this compound.
The diagram above illustrates the key structural differences that lead to the observed variations in their IR spectra. The electronegative nitrogen atom in the this compound structure significantly alters the electronic environment of the carboxylate group.
Conclusion: A Powerful Tool for Structural Elucidation
The IR spectrum of this compound provides a clear example of how substituents can modulate the vibrational frequencies of a functional group. The electron-withdrawing nature of the 2-pyridyl ring leads to a noticeable increase in the asymmetric stretching frequency of the carboxylate group and a larger separation between the asymmetric and symmetric stretching bands when compared to simple aliphatic and aromatic carboxylates. This detailed understanding of the IR characteristics of this compound is crucial for researchers in drug development for confirming molecular identity, assessing purity, and studying interactions with biological targets or formulation excipients.
References
-
Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]
-
LibreTexts. (2019). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
- Ibrahim, M. A. (2012). Density functional theory and FTIR spectroscopic study of carboxyl group. Journal of Advanced Research, 3(2), 121-128.
- Katcka, M., & Urbański, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 16(7), 347-351.
- St. John, P. C., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. The Journal of Physical Chemistry C, 121(48), 26861–26869.
- Jones, R. N., & Sandorfy, C. (1956). The Vibrational Spectra of the Formate, Acetate, and Oxalate Ions. In W. West (Ed.), Chemical Applications of Spectroscopy (pp. 247-580). Interscience Publishers.
-
911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
Sources
A Comparative Guide to the Structural Diversity of Zinc(II) Pyridylacetate Complexes
The coordination chemistry of zinc(II) with functionalized carboxylate ligands is a cornerstone of modern materials science and bioinorganic chemistry. The d10 electronic configuration of the zinc(II) ion allows for a flexible coordination geometry, leading to a fascinating array of structural motifs with diverse applications in catalysis, luminescence, and drug development. This guide provides an in-depth comparison of the X-ray crystallographic data of zinc(II) complexes formed with pyridylacetate ligands, focusing on how the ligand's coordination mode dictates the final supramolecular architecture.
The pyridylacetate anion is a versatile bifunctional ligand, possessing both a hard carboxylate oxygen donor and a borderline pyridine nitrogen donor. This duality allows it to act as a simple chelating agent, a bridging ligand between two metal centers, or a linker in extended polymeric networks. We will explore representative examples of mononuclear, dinuclear, and polymeric structures to illustrate this remarkable structural diversity.
Comparative Structural Analysis: From Discrete Molecules to Infinite Networks
The ultimate structure of a metal-organic complex is a delicate balance between the coordination preferences of the metal ion, the nature of the ligand, and the experimental conditions during synthesis. With zinc(II) and pyridylacetate, this interplay gives rise to distinct classes of compounds.
Mononuclear Complexes: The Fundamental Building Block
In the presence of suitable co-ligands or under conditions that favor charge saturation, pyridylacetate can form discrete, mononuclear zinc(II) complexes. While a crystal structure for a simple bis(2-pyridylacetato)zinc(II) complex is not readily found in the surveyed literature, analogous structures with related pyridine-based ligands provide a clear blueprint for this coordination mode. For instance, in complexes like [Zn(CH3COO)2(PaoH)2] (where PaoH is pyridine-2-aldoxime), the zinc center adopts a distorted octahedral geometry, coordinated by two pyridine-based ligands and two acetate anions[1][2]. This serves as an excellent model for a mononuclear complex where the pyridylacetate ligand would likely act as a bidentate N,O-chelator, forming a stable five-membered ring with the zinc ion.
Dinuclear Complexes: The Classic Paddle-Wheel
Carboxylate ligands are renowned for their ability to form dinuclear "paddle-wheel" structures, and pyridylacetates are no exception. In this arrangement, four carboxylate ligands bridge two zinc(II) centers. Each zinc ion is typically five-coordinate, with four oxygen atoms from the bridging carboxylates forming the basal plane and a donor atom from another ligand (such as the pyridine nitrogen from an adjacent unit or a solvent molecule) occupying the apical position.
A prime example is the centrosymmetric binuclear complex [Zn2(C8H7O2)4(C7H7NO)2], where carboxylate ligands bridge two zinc centers.[3] In such structures, the four nearest oxygen atoms create a distorted square-planar arrangement around each zinc ion, with the coordination sphere completed by a nitrogen atom from a pyridine-containing co-ligand, resulting in a distorted square-pyramidal geometry.[3] The Zn-Zn separation in these paddle-wheel units is a critical parameter, typically around 2.9-3.0 Å.[4]
Polymeric Complexes: Building with Molecular Linkers
The ability of the pyridylacetate ligand to coordinate to two different metal centers simultaneously—one through its carboxylate group and another through its pyridine nitrogen—makes it an ideal building block for coordination polymers.
A well-characterized example is Poly[trans-diaquabis[μ2-2-(pyridin-3-yl)acetato-κ2 N:O]zinc] , with the formula [Zn(C7H6NO2)2(H2O)2]n.[5] In this structure, the zinc(II) cation lies on an inversion center and is octahedrally coordinated by four different pyridylacetate anions and two water molecules in trans positions.[5] Each pyridylacetate ligand bridges two zinc centers, using its pyridine nitrogen to bind to one Zn(II) ion and one of its carboxylate oxygens to bind to an adjacent Zn(II) ion. This N:O bridging mode creates a robust two-dimensional polymeric network.[5]
Crystallographic Data Summary
The following table summarizes key crystallographic parameters for representative zinc(II) pyridylacetate and analogous complexes, highlighting the differences in their coordination environments.
| Complex Formula | Nuclearity | Coordination Geometry | Zn–N Distances (Å) | Zn–O (carboxylate) Distances (Å) | Zn–O (water) Distances (Å) | Space Group |
| [Zn(3-pyac)2(H2O)2]n (analog)[5] | Polymeric | Distorted Octahedral (ZnN2O4) | 2.164 | 2.083 | 2.158 | P2₁/c |
| [Zn2(RCOO)4(L)2] (paddle-wheel type)[3] | Dinuclear | Distorted Square-Pyramidal | ~2.1 | ~2.0-2.1 | N/A | P2₁/c |
| [Zn(OAc)2(PaoH)2] (mononuclear model)[1][2] | Mononuclear | Distorted Octahedral (ZnN4O2) | ~2.1-2.2 | ~2.0-2.4 | N/A | P2₁/n |
Note: Data for dinuclear and mononuclear complexes are generalized from typical structures, as a specific 2-pyridylacetate example was not available in the initial survey. "3-pyac" refers to the 3-pyridylacetate isomer.
Experimental Methodologies
Reproducibility is the bedrock of scientific integrity. The protocols described below are representative of the methods used to obtain single crystals of zinc(II) pyridylacetate complexes suitable for X-ray diffraction.
Synthesis & Crystallization Protocol
The synthesis of these complexes generally involves the self-assembly of a zinc(II) salt with the pyridylacetic acid ligand in a suitable solvent system. Slow evaporation or solvent diffusion is a common technique to promote the growth of high-quality single crystals.
Example Protocol for a Polymeric Zinc(II) Pyridylacetate Complex: [5]
-
Reactant Preparation: Dissolve zinc(II) acetate dihydrate (e.g., 1 mmol) in 10 mL of deionized water. In a separate flask, dissolve 3-pyridylacetic acid (e.g., 2 mmol) in 10 mL of an ethanol/water mixture (1:1 v/v).
-
Reaction Mixture: Slowly add the zinc acetate solution to the ligand solution while stirring continuously.
-
pH Adjustment (Causality): The pH of the solution is a critical parameter. It must be adjusted (e.g., using a dilute NaOH solution) to deprotonate the carboxylic acid, allowing it to coordinate to the zinc(II) ion. A pH range of 6-7 is often effective.
-
Crystallization: Filter the resulting clear solution to remove any particulate matter. Seal the flask in a larger beaker containing a small amount of a volatile solvent like ether. Allow the ether to slowly diffuse into the reaction mixture over several days.
-
Isolation: Colorless, block-shaped crystals suitable for X-ray diffraction will form. Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.
Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis of a zinc(II) pyridylacetate complex.
Single-Crystal X-ray Diffraction
This protocol outlines the self-validating steps for determining the crystal structure of a synthesized complex.
-
Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The unit cell parameters are determined, and a full sphere of diffraction data is collected at a controlled temperature (e.g., 298 K).[5]
-
Data Reduction: The collected diffraction intensities are processed. Corrections for absorption effects are applied to ensure data accuracy.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5] The final refined structure provides the precise atomic coordinates, bond lengths, and angles.
Structure-Property Relationships
The coordination environment and overall structure of these complexes directly influence their physical and chemical properties.
-
Luminescence: The d10 configuration of Zn(II) means it is not directly involved in d-d electronic transitions. Therefore, any luminescence in these complexes is typically ligand-based. The formation of a rigid coordination polymer can enhance emission intensity by reducing non-radiative decay pathways that arise from molecular vibrations.
-
Catalytic Activity: The coordinative flexibility of zinc(II) is key to its role in catalysis. Mononuclear or dinuclear complexes with labile coordination sites (often occupied by solvent molecules) can act as Lewis acid catalysts for various organic transformations. The specific geometry around the zinc center can influence substrate binding and activation.
-
Thermal Stability: Polymeric structures, with their network of strong coordinate bonds, generally exhibit higher thermal stability compared to their mononuclear or dinuclear counterparts. Thermogravimetric analysis (TGA) can be used to compare the decomposition temperatures and validate this relationship.
Ligand Coordination and Structural Dimensionality
Caption: Relationship between ligand binding mode and structural outcome.
Conclusion
The crystallographic analysis of zinc(II) pyridylacetate complexes reveals a rich structural landscape dictated by the versatile coordination chemistry of the pyridylacetate ligand. From simple mononuclear units to intricate dinuclear paddle-wheels and extended polymeric networks, the ability of the ligand to chelate, bridge, and link metal centers is clearly demonstrated. Understanding the synthetic conditions that favor one structural outcome over another is crucial for the rational design of new materials with tailored properties, whether for advanced optical applications, efficient catalysis, or novel therapeutic agents. This guide serves as a foundational comparison, underscoring the predictable yet wonderfully complex world of zinc(II) coordination chemistry.
References
-
Synthesis and structure of mononuclear zinc complexes with pyridine-2-aldoxime. Inorganica Chimica Acta. Available at: [Link]
-
Syntheses and structures of dinuclear zinc(II) acetate-bridged coordination compounds with the aromatic Schiff base chelators... National Institutes of Health. Available at: [Link]
-
Preparation, characterization and crystal structure of dinuclear zinc(II) carboxylate complex with 1-(pyridin-4-yl)ethanone and 4-methylbenzoate based ligands. Semantic Scholar. Available at: [Link]
-
Poly[trans-diaquabis[μ2-2-(pyridin-3-yl)acetato-κ2 N:O]zinc]. National Institutes of Health. Available at: [Link]
-
Poly[bis-μ4-carboxylatophenoxyacetato]. ResearchGate. Available at: [Link]
Sources
Mass Spectrometry Fragmentation Patterns of Pyridine-2-Acetic Acid: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of Pyridine-2-Acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
Pyridine-2-acetic acid (P2AA) is a critical heterocyclic building block and a primary metabolite of the anti-vertigo drug betahistine .[1] For drug development professionals, accurate detection of P2AA is essential for pharmacokinetic profiling and impurity analysis.[1]
However, P2AA presents a classic mass spectrometry trap : its fragmentation pattern is heavily influenced by thermal instability prior to ionization. Unlike its isomers (3- and 4-pyridineacetic acid), P2AA undergoes rapid thermal decarboxylation to 2-picoline (2-methylpyridine) in hot GC injection ports.
This guide dissects the fragmentation mechanisms of P2AA, distinguishing between thermal degradation artifacts and true ion-source fragmentation, and provides validated protocols to differentiate it from its isomers.
Mechanistic Deep Dive: The "Ortho-Effect"
The fragmentation of P2AA is defined by the proximity of the carboxylic acid side chain to the pyridine ring nitrogen. This "ortho" relationship facilitates specific low-energy pathways that are absent in the 3- and 4- isomers.
The Dual-Pathway Mechanism
In Electron Ionization (EI), the spectrum of P2AA is dominated by the base peak at
-
Thermal Pathway (Pre-Ionization): Spontaneous decarboxylation in the GC inlet to form 2-picoline (
), which is then ionized. -
Ionic Pathway (Post-Ionization): The molecular ion (
137) forms but rapidly loses via a cyclic transition state involving the ring nitrogen.
Fragmentation Pathway Diagram
The following diagram illustrates the competing pathways and the formation of the diagnostic picolyl cation.
Figure 1: Dual pathway showing thermal degradation vs. ionic fragmentation. The "Ortho-Effect" drives the rapid loss of
Comparative Analysis: P2AA vs. Alternatives
Distinguishing P2AA from its isomers requires careful attention to relative ion abundances and ionization techniques.
P2AA vs. Isomers (3- and 4-Pyridineacetic Acid)
The 3- and 4- isomers lack the nitrogen in the 2-position, making them thermally more stable and altering their fragmentation kinetics.
| Feature | Pyridine-2-Acetic Acid (P2AA) | Pyridine-3-Acetic Acid (P3AA) | Causality |
| Base Peak (EI) | P2AA decarboxylates ( | ||
| Molecular Ion ( | Very Weak / Absent | Distinct / Moderate | P3AA is thermally stable; P2AA degrades before detection. |
| High Abundance | Low Abundance | ||
| Thermal Stability | Unstable (>80°C) | Stable | Zwitterionic intermediate favored in 2-position. |
Technique Comparison: EI vs. ESI
-
Electron Ionization (EI): Hard ionization. Best for structural fingerprinting but risks thermal artifacts.
-
Electrospray Ionization (ESI): Soft ionization. Essential for analyzing the intact acid without decarboxylation.
Diagnostic Ions Table:
| Ionization Mode | Precursor ( | Primary Fragment | Secondary Fragment | Note |
| EI (70 eV) | 137 ( | 93 ( | 66 ( | Spectrum resembles 2-picoline. |
| ESI (+) | 138 ( | 120 ( | 92 ( | Water loss is characteristic of ESI for this acid. |
Experimental Protocols
To ensure data integrity, use these self-validating workflows.
Protocol A: GC-MS Derivatization (Mandatory)
Direct injection of underivatized P2AA is not recommended due to thermal decarboxylation.
-
Sample Prep: Dissolve 1 mg P2AA in 100
L methanol. -
Derivatization: Add 50
L -Methanol (14%). Incubate at 60°C for 15 min. -
Extraction: Add 200
L Hexane + 200 L Water. Vortex. Collect Hexane layer. -
GC Analysis: Inject 1
L.-
Validation Check: Look for Molecular Ion at
151 . The absence of 137/93 as the parent peak confirms successful protection against thermal degradation.
-
Protocol B: LC-MS/MS Differentiation Workflow
Use this workflow to separate isomers in biological matrices.
Figure 2: LC-MS/MS workflow. Isomers share transitions (
Expert Insights & Troubleshooting
The "Ghost" Peak Phenomenon
Observation: In GC-MS, you observe a peak at
Adduct Formation in ESI
In positive ESI, P2AA avidly forms sodium adducts (
-
Tip: If the protonated signal (
138) is weak, check for 160. The sodium adduct is extremely stable and requires higher collision energy to fragment.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine-2-acetic acid (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Picoline (Electron Ionization).[5][6] NIST Chemistry WebBook, SRD 69. [Link]
-
Dunn, G. E., et al. (1972).[3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[3] [Link][3]
-
PubChem. Compound Summary: 2-Pyridineacetic acid. National Library of Medicine. [Link]
-
Borowski, P., et al. (2011). Instability of 2,2-di(pyridin-2-yl)acetic acid: Tautomerization versus decarboxylation.[2][7] Journal of Molecular Modeling.[7] [Link]
Sources
- 1. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
- 2. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine, 2-methyl- [webbook.nist.gov]
- 6. Pyridine, 2-methyl- [webbook.nist.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Stability of 2-Pyridylacetate and 3-Pyridylacetate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, pyridine-based scaffolds are of paramount importance due to their prevalence in a vast number of therapeutic agents. Among these, pyridylacetic acids and their ester derivatives serve as critical intermediates and pharmacophores. The seemingly subtle shift of the acetate substituent from the 2-position to the 3-position on the pyridine ring introduces profound differences in the molecule's electronic properties, coordination chemistry, and, consequently, its overall stability. This guide provides an in-depth comparison of the stability of 2-pyridylacetate and 3-pyridylacetate, offering field-proven insights and experimental frameworks to aid researchers in selecting the appropriate isomer and anticipating potential liabilities in drug design, formulation, and synthesis.
The Decisive Influence of Structure on Stability
The fundamental differences in the stability of 2- and 3-pyridylacetate originate from the position of the ring nitrogen relative to the carboxymethyl group. This positional isomerism dictates the potential for intramolecular interactions and alters the electronic landscape of the molecule.
-
This compound: The nitrogen atom is in close proximity to the acetate side chain. This arrangement allows the nitrogen's lone pair of electrons and the carboxyl group to engage in powerful intramolecular interactions, most notably chelation.
-
3-Pyridylacetate: The nitrogen atom is meta to the acetate group, placing it too far to participate in direct intramolecular chelation with the side chain.[1] Its influence is primarily exerted through inductive and resonance effects transmitted through the aromatic ring.
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Comparative Stability Analysis: Key Differences
Chemical Stability: The Chelation Advantage of the 2-Isomer
The most significant differentiator is the ability of this compound to act as a bidentate chelating agent. The pyridine nitrogen and a carboxylate oxygen can coordinate to a single metal ion (or even a proton), forming a highly stable five-membered ring.[2][3] This "chelate effect" dramatically increases the thermodynamic stability of the resulting complex compared to complexes formed with monodentate ligands.[4]
3-Pyridylacetate, by contrast, typically acts as a monodentate ligand through its carboxylate group, lacking the enhanced stability afforded by chelation. This has profound implications:
-
In Coordination Chemistry: this compound is preferred for creating stable metal-organic frameworks and coordination complexes. The stability constants for metal complexes of this compound are generally significantly higher than those for 3-pyridylacetate.[5][6]
-
Intramolecular Stabilization: Even in the absence of metal ions, the 2-isomer can be stabilized by a strong intramolecular hydrogen bond between the protonated pyridine nitrogen and the carboxylate group in its zwitterionic form.
dot graph { layout=neato; node [shape=none, margin=0, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];
} caption [label="Chelation in 2-isomer vs. no chelation in 3-isomer.", fontsize=10, fontname="Helvetica"]; /dot
Decarboxylation: A Key Instability Pathway for the 2-Isomer
A significant instability for pyridylacetic acids is the loss of carbon dioxide (decarboxylation). Studies have shown that 2-pyridylacetic acid (and the 4-isomer) decarboxylates much more readily than 3-pyridylacetic acid, particularly under thermal stress or in solution.[7][8]
The underlying causality is the ability of the nitrogen at the 2-position to stabilize the transition state of the reaction. The accepted mechanism proceeds through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated.[9][10] This zwitterion can then readily eliminate CO₂, forming a carbanionic ylide intermediate that is stabilized by the adjacent positively charged nitrogen. This low-energy pathway is not accessible to the 3-isomer, making it significantly more resistant to decarboxylation.[7]
Thermal and Hydrolytic Stability
The inherent differences in chemical stability directly translate to observable differences in thermal and hydrolytic stability.
Thermal Stability: Due to its propensity for decarboxylation, 2-pyridylacetic acid is generally less thermally stable than 3-pyridylacetic acid.[7] Thermogravimetric analysis (TGA) would show a lower onset temperature for weight loss for the 2-isomer compared to the 3-isomer, corresponding to the loss of CO₂.
Hydrolytic Stability (of Esters): When considering the corresponding ethyl esters, which are common synthetic intermediates, the rate of hydrolysis can also differ. The hydrolysis of ethyl 3-pyridylacetate is primarily influenced by the electron-withdrawing inductive effect of the pyridine ring. For ethyl this compound, the reaction can be more complex, with the potential for intramolecular catalysis or steric hindrance depending on the pH and reaction conditions.
| Property | This compound | 3-Pyridylacetate | Rationale |
| Chelation Ability | High (Bidentate) | Low/None (Monodentate) | Proximity of N and COO⁻ group in 2-isomer allows for stable 5-membered ring formation.[3] |
| Decarboxylation | Prone to decarboxylation | Relatively stable | Stabilization of the zwitterionic transition state by the adjacent nitrogen in the 2-isomer.[7][9] |
| Thermal Stability | Lower | Higher | The facile decarboxylation pathway for the 2-isomer provides a lower energy decomposition route. |
| Coordination Complex Stability | Forms highly stable complexes | Forms less stable complexes | The chelate effect provides a significant thermodynamic advantage for the 2-isomer.[2] |
Experimental Protocols for Stability Assessment
To provide a self-validating framework for analysis, the following protocols are described. The causality for each step is explained to ensure methodological soundness.
Protocol 1: Comparative Thermal Stability by TGA-DSC
Objective: To determine and compare the onset of thermal decomposition and identify associated thermal events (e.g., melting, decomposition) for 2- and 3-pyridylacetic acid. Simultaneous TGA-DSC is the preferred method.[11][12]
Expertise & Causality: TGA measures mass change as a function of temperature, directly detecting events like decarboxylation or dehydration.[13] DSC measures heat flow, identifying melting points, phase transitions, and whether a decomposition is endothermic or exothermic. Running them simultaneously ensures that a specific weight loss is directly correlated with a specific thermal event.[11]
Methodology:
-
Instrument Preparation & Calibration:
-
Action: Calibrate the TGA balance using certified weights. Calibrate the temperature and heat flow of the DSC using a certified indium standard.
-
Causality: Ensures the accuracy and reproducibility of the measured weight loss and transition temperatures.[14]
-
-
Sample Preparation:
-
Action: Accurately weigh 2-5 mg of the dry pyridylacetic acid isomer into an alumina or platinum crucible. Use a consistent sample mass for all runs.
-
Causality: A small sample mass minimizes thermal gradients within the sample. Consistency ensures comparability between runs.
-
-
Experimental Run:
-
Action: Place the crucible in the instrument. Heat the sample from 30 °C to 400 °C at a linear heating rate of 10 °C/min under a nitrogen purge (e.g., 50 mL/min).
-
Causality: A controlled heating rate provides reproducible data. The inert nitrogen atmosphere prevents oxidative decomposition, isolating the inherent thermal instability.
-
-
Data Analysis:
-
Action: Analyze the resulting TGA and DSC curves. For the TGA curve, determine the onset temperature (T_onset) of the major weight loss step. For the DSC curve, identify the peak temperatures of any endothermic (melting) or exothermic (decomposition) events.
-
Causality: The T_onset from TGA is a standard metric for the initiation of thermal decomposition.[15] Correlating this with DSC peaks confirms the nature of the event. A significantly lower T_onset for 2-pyridylacetic acid compared to the 3-isomer would quantitatively confirm its lower thermal stability.
-
Protocol 2: Comparative Hydrolytic Stability by HPLC
Objective: To determine and compare the rate of hydrolysis of ethyl this compound and ethyl 3-pyridylacetate under accelerated, stressed conditions (e.g., elevated temperature and controlled pH).
Expertise & Causality: HPLC is a robust and precise technique for separating and quantifying components in a mixture. By monitoring the disappearance of the parent ester and the appearance of the corresponding acid over time, a degradation rate constant can be calculated.[16] This protocol creates a self-validating system by using a stable internal standard and running samples at multiple time points to establish a kinetic profile.
Methodology:
-
Preparation of Solutions:
-
Action: Prepare buffer solutions at desired pH values (e.g., pH 4.0, 7.0, and 9.0). Prepare stock solutions of ethyl this compound, ethyl 3-pyridylacetate, and a stable internal standard (e.g., caffeine) in acetonitrile.
-
Causality: Testing at different pH values reveals susceptibility to acid- or base-catalyzed hydrolysis. The internal standard corrects for variations in injection volume and instrument response.
-
-
Incubation:
-
Action: For each isomer, add a small aliquot of the stock solution to a sealed vial containing the pre-warmed buffer solution (e.g., 60 °C) to achieve a final concentration of ~100 µg/mL. Prepare multiple vials for each condition.
-
Causality: Elevated temperature accelerates the degradation process, allowing for the collection of meaningful data within a practical timeframe (e.g., 24-48 hours).
-
-
Time-Point Sampling:
-
Action: At specified time points (e.g., t=0, 2, 4, 8, 12, 24 hours), remove one vial for each condition from the incubator. Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Causality: Quenching stops the hydrolysis reaction, ensuring the sample composition accurately reflects that specific time point.
-
-
HPLC Analysis:
-
Action: Analyze the quenched samples by a validated reverse-phase HPLC method with UV detection. A typical mobile phase would be a gradient of acetonitrile and water with a formic acid modifier.
-
Causality: The HPLC method separates the parent ester from the product acid and the internal standard, allowing for accurate quantification of the peak area for each.
-
-
Data Analysis:
-
Action: For each time point, calculate the ratio of the ester peak area to the internal standard peak area. Plot the natural logarithm of this ratio versus time.
-
Causality: For a first-order reaction, this plot will be linear.[17][18] The slope of the line is equal to the negative of the degradation rate constant (-k). Comparing the 'k' values for the two isomers at each pH provides a quantitative measure of their relative hydrolytic stability.
-
Conclusion and Implications for Drug Development
The positional isomerism between this compound and 3-pyridylacetate leads to critical differences in their stability profiles.
-
This compound exhibits enhanced stability in the context of coordination chemistry due to the powerful chelate effect. However, it is significantly more susceptible to thermal decarboxylation, a critical liability that must be considered during synthesis, purification (e.g., distillation), and formulation of the corresponding acid.
-
3-Pyridylacetate is more robust against decarboxylation and generally possesses greater thermal stability. Its inability to chelate makes it a less effective ligand for forming highly stable metal complexes but may be advantageous where such interactions are undesirable.
For drug development professionals, these distinctions are crucial. The choice of isomer can impact manufacturing process design, shelf-life stability, and potential interactions with metal-containing excipients or APIs. The experimental protocols provided herein offer a reliable framework for quantifying these stability differences, enabling informed decisions in the development of safer and more effective pharmaceuticals.
References
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). PMC. Available at: [Link]
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. Available at: [Link]
-
The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. (1979). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
The Decarboxylation of Some Heterocyclic Acetic Acids. Part 11.l Direct and Indirect Evidence for the Zwitterionic Mechanism. ElectronicsAndBooks. Available at: [Link]
-
Effect of Substituents On Basicity of Pyridine. Scribd. Available at: [Link]
-
Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. (2012). Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2019). The Journal of Physical Chemistry A. Available at: [Link]
-
Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. Available at: [Link]
-
Why does electrophilic substitution take place at 3-position in pyridine? Atlas. Available at: [Link]
-
Stability constants (log K M m H h L l ) a of the complexes of... ResearchGate. Available at: [Link]
-
Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. IUPAC. Available at: [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]
-
Stability Constants of Metal Complexes in Solution. SciSpace. Available at: [Link]
-
Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. RSC Publishing. Available at: [Link]
-
Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica. Available at: [Link]
-
Stability constants of complexes. Wikipedia. Available at: [Link]
-
CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. TSI Journals. Available at: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]
-
Stability of Metal Complexes and Chelation. Chemistry LibreTexts. Available at: [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]
-
Stability Constants and Chelate Effect. Fiveable. Available at: [Link]
-
Chelate Effect and Its Thermodynamic Origin. Dalal Institute. Available at: [Link]
-
Stability, Chelation and the Chelate Effect. The Department of Chemistry, UWI, Mona, Jamaica. Available at: [Link]
-
KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Concordia University. Available at: [Link]
-
simultaneous thermal analysis (tga-dta, tga-dsc). CETCO. Available at: [Link]
-
How does the chelate effect lead to a stable complex ion? Quora. Available at: [Link]
-
Application of amorphous classification system and glass forming ability. Chalmers ODR. Available at: [Link]
-
Showing Compound 3-Pyridylacetic acid (FDB022679). FooDB. Available at: [Link]
-
3-Pyridineacetic acid. PubChem. Available at: [Link]
-
Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. Austin Publishing Group. Available at: [Link]
-
Ethyl this compound. PubChem. Available at: [Link]
-
Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. Available at: [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2018). The Journal of Organic Chemistry. Available at: [Link]
-
3-Pyridylacetic acid hydrochloride. SIELC Technologies. Available at: [Link]
-
Kinetics of Hydrolysis of ethyl acetate. YouTube. Available at: [Link]
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Thermal Gravimetric Analysis (TGA) of 2-Pyridylacetate Coordination Polymers: A Comparative Technical Guide
Topic: Thermal Gravimetric Analysis (TGA) of 2-Pyridylacetate Coordination Polymers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Coordination polymers (CPs) utilizing This compound (2-pyOAc) ligands exhibit tunable porosity, magnetic properties, and catalytic activity. However, their practical application in drug delivery and catalysis hinges on thermal stability. This guide provides a rigorous comparative analysis of the thermal decomposition profiles of 2-pyOAc CPs, specifically focusing on the influence of metal centers (Cu(II) vs. Zn(II)) and the structural impact of the methylene spacer compared to rigid analogs like picolinates.
Key Insight: The methylene spacer (
Comparative Analysis: Thermal Stability Profiles
Scenario A: Effect of Metal Center (Cu(II) vs. Zn(II))
The choice of metal ion significantly dictates the thermal endurance of the coordination polymer. Copper(II) often catalyzes the oxidative decomposition of organic ligands at lower temperatures compared to the closed-shell Zinc(II) ion.
Table 1: Comparative Thermal Decomposition Data
| Parameter | Cu(II)-2-pyOAc Polymer | Zn(II)-2-pyOAc Polymer | Mechanistic Insight |
| Dehydration ( | 60–110 °C | 70–120 °C | Loss of lattice water (solvent). |
| Dehydration (Coord.) | 150–180 °C | 160–200 °C | Loss of aqua ligands bound to metal. |
| Ligand Decomposition | 210–260 °C | 290–340 °C | Zn(II) confers higher stability due to filled d-shell ( |
| Final Residue ( | CuO (> 500 °C) | ZnO (> 600 °C) | Copper oxides form at lower temperatures. |
| Total Mass Loss (Calc/Found) | ~78% / ~77.5% | ~72% / ~71.8% | Consistent with |
Critical Note: The lower stability of Cu(II) complexes is often attributed to the "Jahn-Teller distortion," which can weaken axial bond strengths, facilitating earlier release of coordinated solvent molecules and exposing the ligand to thermal attack.
Scenario B: Ligand Structural Impact (this compound vs. Picolinate)
Comparing This compound (flexible) with 2-picolinate (rigid) reveals the "Spacer Effect."
-
2-Picolinate (Direct bond): Rigid chelation; decarboxylation requires breaking a bond conjugated to the aromatic ring. High stability (
). -
This compound (
spacer): The methylene group interrupts conjugation. Thermal decarboxylation occurs more readily via a cyclic transition state, typically lowering by 40–80 °C compared to picolinates.
Mechanistic Decomposition Pathways
Understanding the causality of weight loss is essential for interpreting TGA curves. The decomposition of this compound CPs follows a distinct three-stage pathway.
Graphviz Diagram: Thermal Decay Mechanism
The following diagram illustrates the stepwise structural evolution of the polymer during heating.
Figure 1: Stepwise thermal degradation pathway of metal this compound coordination polymers.[1]
Experimental Protocol: Self-Validating TGA Workflow
To ensure Trustworthiness and reproducibility, follow this self-validating protocol. This method includes internal checks to distinguish between instrument drift and real sample transitions.
Protocol Steps
-
Sample Preparation:
-
Grind CP crystals to a fine powder to ensure uniform heat transfer.
-
Validation Check: Sieve to <100 µm to prevent "micro-explosions" or decrepitation inside the crucible.
-
-
Crucible Selection:
-
Use Alumina (
) pans for temperatures > 600°C. -
Avoid: Aluminum pans if the reaction exceeds 600°C (melting point of Al is ~660°C).
-
-
Atmosphere Control:
-
Inert (Nitrogen/Argon): For studying pure thermal decomposition mechanisms (pyrolysis).
-
Oxidative (Air/Oxygen): For determining final metal oxide composition (combustion).
-
Flow Rate: Maintain 20–50 mL/min.
-
-
Heating Program:
-
Equilibration: Hold at 30°C for 5 mins to stabilize balance.
-
Ramp: 10°C/min (Standard) or 5°C/min (High Resolution).
-
Isothermal Step: Hold at 150°C for 10 mins if solvent overlap is suspected.
-
Graphviz Diagram: TGA Workflow
Figure 2: Operational workflow for high-fidelity TGA data acquisition.
Detailed Interpretation of TGA Curves
When analyzing the TGA trace of a this compound CP, look for these specific signatures:
-
The "Desolvation Plateau":
-
Observation: A weight loss of ~3-10% below 120°C.
-
Calculation: Compare observed % loss with theoretical mass of
water molecules: -
Validation: If the plateau is slanted, the solvent is likely coordinated or trapped in narrow pores; if flat, it is surface/lattice solvent.
-
-
The "Decarboxylation Cliff":
-
The "Oxide Tail":
-
Observation: Stable mass residue above 600°C.
-
Validation: The residual mass must match the theoretical metal oxide percentage.
-
Example: For
, the residue is CuO. If the residue is higher than calculated, incomplete combustion (carbon char) is present. Switch to Oxygen atmosphere to verify.
-
References
-
Thermal Analysis of Copper(II)
- Saravanan, C., & Chandramohan, G. (2022). Thermal analysis of Cu(II) complexes by TGA, DTA and DTG method. Journal of Thermal Analysis and Calorimetry.
-
Zinc(II)
-
Rasheed, M. S., et al. (2021).[4] Thermal gravimetric analysis (TGA) of metal complexes. ResearchGate.
-
-
Ligand Decomposition Mechanisms
- Zelenak, V., et al. (2005). Copper(II) acetates with aliphatic/heterocyclic amines - Coupled TG-DTA-EGA study. Journal of Thermal Analysis and Calorimetry.
-
Comparative Pyridine-Carboxylate Studies
- Kouznetsov, V. V., et al. (2020). Synthesis and Biological Activities of Ethyl 2-(this compound)
Sources
A Comparative Guide to the Electrochemical Characterization of Redox-Active 2-Pyridylacetate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Electronic Dialogue of Metal Complexes
In the intricate world of coordination chemistry, the subtle dance of electrons between a central metal ion and its surrounding ligands dictates the compound's reactivity and potential applications. Redox-active ligands, which can exist in multiple stable oxidation states, add a profound layer of complexity and functionality to metal complexes.[1][2] The 2-pyridylacetate ligand, a versatile chelating agent featuring both a pyridine nitrogen and a carboxylate oxygen donor, provides a fascinating platform for tuning the electronic properties of metal centers. Understanding the electrochemical behavior of these complexes is paramount for their application in catalysis, sensor technology, and the development of novel metallodrugs.[3]
This guide provides an in-depth comparison of the electrochemical characteristics of various transition metal complexes featuring the this compound ligand and its derivatives. We will move beyond procedural descriptions to explore the causal relationships between molecular structure and redox behavior, offering field-proven insights into experimental design and data interpretation.
Part 1: Foundational Principles of Electrochemical Analysis
The primary tool for investigating the redox properties of these complexes is Cyclic Voltammetry (CV) .[3] CV is a powerful technique that probes the electrochemical response of a molecule by sweeping a potential and measuring the resulting current. A typical cyclic voltammogram for a reversible, one-electron process reveals key parameters that describe the thermodynamic and kinetic aspects of electron transfer.
-
Anodic and Cathodic Peak Potentials (Epa, Epc): These are the potentials at which the maximum oxidation and reduction currents are observed, respectively.
-
Formal Redox Potential (E°' or E1/2): Calculated as the average of Epa and Epc, this value represents the thermodynamic ease or difficulty of removing or adding an electron. A more positive E1/2 indicates that the species is more difficult to oxidize.
-
Peak-to-Peak Separation (ΔEp): For a theoretically reversible one-electron process, ΔEp is approximately 59 mV at room temperature. Larger values often suggest quasi-reversible or irreversible electron transfer kinetics.
The choice of solvent and supporting electrolyte is critical. Aprotic solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2) are commonly used to avoid proton-coupled electron transfer events, which can complicate the voltammogram.[4] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (NBu4PF6), is necessary to ensure conductivity and minimize solution resistance.
Diagram 1: General Coordination of this compound
Caption: General coordination motif of a this compound ligand to a metal center (M).
Part 2: A Comparative Analysis of Redox Behavior
The electrochemical properties of this compound complexes are profoundly influenced by the identity of the central metal ion. The d-orbital energies of the metal dictate the potential at which redox events occur.
Ruthenium Complexes: The Archetype of Photoredox Chemistry
Ruthenium polypyridyl complexes are benchmarks in photophysics and electrochemistry.[5][6] For a typical Ru(II) complex with pyridyl-type ligands, the first oxidation is a metal-centered, one-electron process corresponding to the Ru(II) → Ru(III) couple.[4][7] The potential of this oxidation is highly sensitive to the electron-donating or -withdrawing nature of the ligands.[5]
-
Mechanism: The oxidation removes an electron from a t2g orbital of the ruthenium center.
-
Expected Potentials: For Ru(II) complexes with bipyridine and related ligands, the Ru(II/III) couple typically appears at positive potentials, often in the range of +0.8 V to +1.6 V vs. Ag/AgCl.[4][8] The presence of the carboxylate donor in this compound, being a sigma-donor, would be expected to slightly lower this potential compared to a purely bipyridine ligand set, making the complex easier to oxidize.
-
Ligand-Based Reductions: At negative potentials, a series of reductions are typically observed. These are not metal-centered but involve the sequential addition of electrons to the π* orbitals of the pyridine rings.[4][7]
Cobalt Complexes: Accessing Multiple Oxidation States
Cobalt complexes are known for their rich redox chemistry, readily accessing Co(I), Co(II), and Co(III) oxidation states.[9] The geometry of the complex plays a significant role in determining the stability of these states.
-
Mechanism: The Co(II) → Co(III) oxidation is a common feature. In some ligand environments, a Co(II) → Co(I) reduction can also be observed at negative potentials.[9]
-
Structural Influence: The coordination of this compound can stabilize cobalt in a distorted octahedral geometry.[10] This environment influences the redox potentials. Electrochemical synthesis has been shown to be a viable method for producing Co(II) complexes with related pyridylamide ligands.[11][12]
-
Comparative Data: Studies on cobalt complexes with other pyridine-based macrocycles have shown that tuning the ligand framework can systematically alter the redox potentials, which is a key principle in designing catalysts.[10]
Other First-Row Transition Metals (Fe, Ni, Cu)
Iron, nickel, and copper complexes with pyridinophane ligands (which share structural motifs with this compound) also exhibit tunable redox behavior.
-
Iron: Modifying the pyridine ring with electron-donating or -withdrawing groups in iron pyridinophane complexes has been shown to regulate the Fe(III/II) redox potential over a range of more than 150 mV.[13] This directly impacts their catalytic activity in C-C coupling reactions.[13]
-
Nickel and Copper: For Ni(II) and Cu(II) complexes, both metal-centered and ligand-centered redox processes are possible.[14] Cu(II) complexes often show a quasi-reversible Cu(II)/Cu(I) reduction process.[14] The flexibility of the this compound ligand can accommodate the different geometric preferences of these ions, influencing the reversibility of the electron transfer.
Data Summary Table
The following table summarizes typical electrochemical data for transition metal complexes with pyridine-containing ligands, providing a predictive framework for this compound systems. Potentials are illustrative and highly dependent on specific ligand structure, solvent, and reference electrode.
| Metal Ion | Redox Couple | Typical E1/2 (V vs. Ag/AgCl or Fc/Fc+) | Reversibility | Key Insights |
| Ruthenium(II) | RuII/RuIII | +0.8 to +1.6[4][8] | Reversible to Quasi-reversible | Oxidation is metal-centered; potential is highly tunable by ligand electronics.[5] |
| Ligand Reduction | -1.2 to -1.8 | Reversible | Involves π* orbitals of the pyridine ring.[7] | |
| Cobalt(II) | CoII/CoIII | +0.2 to +0.8 | Quasi-reversible | Accessible oxidation state, useful in catalysis. |
| CoII/CoI | -0.8 to -1.5 | Quasi-reversible | Ligand field can stabilize the Co(I) state.[9] | |
| Iron(II) | FeII/FeIII | +0.3 to +0.7[13] | Reversible | Redox potential directly correlates with catalytic activity.[13] |
| Copper(II) | CuII/CuI | -0.1 to +0.4[14] | Quasi-reversible | Potential is sensitive to coordination geometry. |
| Nickel(II) | NiII/NiIII | +0.6 to +1.0[9] | Quasi-reversible | The ligand must be able to stabilize the higher oxidation state.[9] |
Part 3: Experimental Workflow and Protocol
Achieving reliable and reproducible electrochemical data requires a meticulous experimental approach. The following protocol outlines a self-validating system for the CV analysis of a new this compound complex.
Diagram 2: Cyclic Voltammetry Experimental Workflow
Caption: A step-by-step workflow for the electrochemical characterization of metal complexes.
Detailed Step-by-Step Protocol
-
Solution Preparation:
-
Accurately weigh the this compound complex to prepare a 1-2 mM solution in HPLC-grade acetonitrile.
-
Prepare a 0.1 M stock solution of the supporting electrolyte (e.g., NBu4PF6) in the same solvent. The final experimental solution will contain both the analyte and the electrolyte.
-
Causality Check: Using a high-purity, dry solvent is crucial as water can coordinate to the metal or participate in proton-coupled redox events, altering the voltammogram.
-
-
Electrode Preparation:
-
The working electrode (typically glassy carbon or platinum) must be meticulously polished before each experiment. Use a slurry of alumina powder on a polishing pad, followed by rinsing with deionized water and the experimental solvent.
-
The reference electrode (e.g., Ag/AgCl) and counter electrode (e.g., platinum wire) should also be clean.
-
Causality Check: A clean, smooth electrode surface ensures reproducible electron transfer kinetics and prevents artifacts from adsorbed impurities.
-
-
Cell Assembly and Degassing:
-
Assemble the three electrodes in an electrochemical cell containing the analyte solution.
-
Purge the solution with an inert gas (N2 or Ar) for at least 10 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Causality Check: Dissolved oxygen is electroactive and its reduction can interfere with the signals from the analyte.
-
-
Data Acquisition:
-
First, record a background CV of the electrolyte solution alone to establish the potential window.
-
Introduce the analyte and record the CV. Start with a standard scan rate (e.g., 100 mV/s) and sweep over a potential range that brackets the expected redox events.
-
Perform a scan rate dependence study (e.g., 25, 50, 100, 200, 500 mV/s). For a reversible process, the peak current should be proportional to the square root of the scan rate.
-
-
Internal Referencing (Self-Validation):
-
After acquiring data for the complex, add a small amount of an internal standard, typically ferrocene (Fc), to the solution and record another CV.
-
The Fc/Fc+ redox couple is well-defined and relatively solvent-independent. All measured potentials should be reported relative to this internal standard (E1/2 vs. Fc/Fc+).
-
Trustworthiness Check: Using an internal standard corrects for any drift in the reference electrode potential, making the data more reliable and comparable across different studies.
-
Conclusion
The electrochemical characterization of redox-active this compound complexes provides a window into their fundamental electronic structure. By systematically applying techniques like Cyclic Voltammetry and adhering to rigorous experimental protocols, researchers can elucidate structure-activity relationships. The choice of the central metal ion—be it ruthenium, cobalt, or iron—serves as the primary determinant of the redox potentials, while the versatile this compound ligand provides a framework for fine-tuning these properties. This comparative approach, grounded in both theory and practice, is essential for the rational design of new functional materials for catalysis, sensing, and medicine.
References
- Metallo-Scorpionates: First Generation of Trimetallic, Homoleptic [Ru]-M-[Ru] Complexes (M = Fe, Co, Ni, Cu).
- Late First-Row Transition Metal Complexes of a Tetradentate Pyridinophane Ligand. The Mirica Group.
- Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine. MDPI.
- SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). Malaysian Journal of Analytical Sciences.
- Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Deriv
- Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensor. Semantic Scholar.
- Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decor
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
- Application Notes and Protocols for Cyclic Voltammetry of Metal Complexes with Pyridine Ligands. Benchchem.
- Electroluminescence in Ruthenium(II) Complexes. Department of Chemistry - Mellon College of Science.
- Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. RSC Publishing.
- Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- (Electro)chemical and antimicrobial characterization of novel Ru(II) bipyridine complexes with acetylpyridine analogs.
- Special Issue : Reactivity of Metal Complexes with Redox-Active Ligands. MDPI.
- Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols: A Review. MDPI.
-
(Electro)chemical and antimicrobial characterization of novel Ru(II) bipyridine complexes with acetylpyridine analogs. ResearchGate. [Link]
-
Direct electrochemical synthesis of cobalt(II) complexes of tosylamides: crystal structures of [CoL2py2], [CoL2DMF2], [CoL2bipy] and [CoL2phen], L=[(4-methylphenyl)sulfonyl]-2-pyridylamide. Semantic Scholar. [Link]
-
Direct electrochemical synthesis of cobalt(II) complexes of tosylamides: crystal structures of [CoL2py2], [CoL2DMF2], [CoL2bipy] and [CoL2phen], L=[(4-methylphenyl)sulfonyl]-2-pyridylamide. Sílice (CSIC). [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. bernlab.org [bernlab.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 10. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Direct electrochemical synthesis of cobalt(II) complexes of tosylamides: crystal structures of [CoL2py2], [CoL2DMF2], [CoL2bipy] and [CoL2phen], L=[(4-methylphenyl)sulfonyl]-2-pyridylamide | Publicación [silice.csic.es]
- 13. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
